Mtsea-dbco
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24N2O3S2 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-(2-methylsulfonylsulfanylethylamino)butan-1-one |
InChI |
InChI=1S/C22H24N2O3S2/c1-29(26,27)28-16-15-23-14-6-11-22(25)24-17-20-9-3-2-7-18(20)12-13-19-8-4-5-10-21(19)24/h2-5,7-10,23H,6,11,14-17H2,1H3 |
InChI Key |
KMEPSSFATXMRKD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCNCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origin of Product |
United States |
Foundational & Exploratory
MTSEA-DBCO: An In-depth Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methanethiosulfonate-Dibenzocyclooctyne (MTSEA-DBCO), a bifunctional linker revolutionizing the field of bioconjugation. By bridging the gap between selective thiol modification and the highly efficient copper-free click chemistry, this compound offers a powerful tool for the precise construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs), protein-based therapeutics, and advanced research probes. This document details the core chemistry, quantitative performance metrics, detailed experimental protocols, and illustrates its application in the context of targeted cancer therapy.
Core Concepts: The Chemistry of this compound
This compound is a heterobifunctional crosslinker featuring two distinct reactive moieties:
-
Methanethiosulfonate (MTS) Group: This group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, primarily found on cysteine residues in proteins. The reaction forms a stable disulfide bond.
-
Dibenzocyclooctyne (DBCO) Group: As a strained alkyne, the DBCO group is a key component in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry." This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. It reacts readily with azide-functionalized molecules to form a stable triazole linkage.
This dual functionality allows for a two-step conjugation strategy. First, a biomolecule containing a free cysteine is labeled with this compound. Subsequently, this DBCO-activated biomolecule can be conjugated to any azide-containing molecule, such as a therapeutic payload, a fluorescent dye, or another protein.
Quantitative Data for this compound Mediated Bioconjugation
The efficiency and kinetics of the two key reactions involving this compound are critical for experimental design and optimization. The following tables summarize key quantitative data gathered from the literature.
Table 1: Kinetics of Thiol-Methanethiosulfonate Reaction
| Reactant | Second-Order Rate Constant (k) | Conditions | Reference |
| Alkyl Thiolate Anions | Varies with thiol pKa (log kS = 3.54 + 0.309 * pK) | Aqueous buffer | [1] |
| MTSEA with Cysteine | ~10⁵ M⁻¹s⁻¹ | Aqueous buffer, pH 7.0, 20°C | [2] |
Note: The reaction rate is highly dependent on the pKa of the specific thiol group and the pH of the reaction buffer, as the thiolate anion is the more reactive species.[1]
Table 2: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |
| DBCO and Benzyl Azide | ~0.1 - 1.0 M⁻¹s⁻¹ | Various organic and aqueous buffers | [3] |
| DBCO and Azido-sugars | ~0.3 - 1.2 M⁻¹s⁻¹ | PBS, HEPES, DMEM, RPMI buffers, pH 5-10, 25-37°C | [4] |
Note: The SPAAC reaction rate is influenced by the solvent, pH, and the electronic properties of the azide.[4]
Table 3: Stability of Linkages
| Linkage | Condition | Half-life/Stability | Reference |
| Disulfide Bond (from MTSEA) | pH 3.0 | Optimal stability | [5] |
| Neutral to basic pH | Prone to degradation | [5] | |
| Presence of reducing agents (e.g., DTT) | Reversible | [2] | |
| Triazole (from SPAAC) | Physiological conditions | Highly stable | [6] |
Experimental Protocols
The following are detailed methodologies for the use of this compound in protein labeling and subsequent conjugation.
Protocol for Labeling a Cysteine-Containing Protein with this compound
This protocol outlines the steps for attaching the DBCO moiety to a protein via a native or engineered cysteine residue.
Materials:
-
Cysteine-containing protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond formation mediated by trace metal ions.[7]
-
Reducing agent (optional, for reducing existing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains intramolecular disulfide bonds that need to be reduced to expose free cysteines, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove the excess TCEP using a desalting column. Note: Do not use DTT or β-mercaptoethanol as they need to be removed prior to adding this compound.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the DBCO-labeled Protein:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, purify the labeled protein by dialysis against the storage buffer.
-
The purified DBCO-labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage. It is recommended to use the labeled protein within 1-4 weeks, as the DBCO group can slowly degrade over time.[6]
-
Protocol for SPAAC Reaction of a DBCO-Labeled Protein with an Azide-Functionalized Molecule
This protocol describes the conjugation of the DBCO-labeled protein to a molecule containing an azide group.
Materials:
-
Purified DBCO-labeled protein
-
Azide-functionalized molecule (e.g., drug, fluorophore, biotin)
-
Reaction Buffer: PBS, pH 7.4, or other suitable buffer free of azides.
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
In a reaction vessel, combine the DBCO-labeled protein and the azide-functionalized molecule. A 1.5 to 10-fold molar excess of the azide-containing molecule over the DBCO-labeled protein is recommended to ensure efficient conjugation.[2]
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to increase the reaction rate.[2]
-
-
Purification of the Conjugate:
-
Purify the final conjugate to remove any unreacted azide-functionalized molecule. The purification method will depend on the properties of the conjugate and the excess reactant. Common methods include size-exclusion chromatography (SEC), affinity chromatography (if a tag is present), or dialysis.
-
-
Analysis and Storage:
-
Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
-
Store the final conjugate under appropriate conditions, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term stability.
-
Visualization of a Key Application: Targeting the HER2 Signaling Pathway in Cancer
This compound is a valuable tool for the construction of Antibody-Drug Conjugates (ADCs). ADCs are designed to selectively deliver a potent cytotoxic payload to cancer cells by targeting a specific cell surface antigen. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast and other cancers.
The following diagrams illustrate the conceptual workflow for creating a HER2-targeting ADC using this compound and its subsequent mechanism of action.
Caption: Workflow for the synthesis of a HER2-targeting ADC using this compound.
Caption: Mechanism of action of a HER2-targeting ADC leading to cancer cell death.[3]
The binding of the ADC to the HER2 receptor on the cancer cell surface not only facilitates the internalization and subsequent release of the cytotoxic payload but also can block the downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[3] This dual mechanism of action—targeted drug delivery and inhibition of oncogenic signaling—highlights the therapeutic potential of ADCs constructed using advanced bioconjugation strategies.
Conclusion
This compound stands out as a highly versatile and efficient tool for researchers in drug development and chemical biology. Its ability to selectively target cysteine residues and subsequently undergo a robust and bioorthogonal click reaction opens up a myriad of possibilities for creating precisely engineered biomolecules. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for the successful implementation of this compound in the laboratory, paving the way for the development of next-generation therapeutics and research tools.
References
- 1. HER2-targeted antibody drug conjugate induces host immunity against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20200188525A1 - Anti-egfr antibody drug conjugates (adc) and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to MTSEA-DBCO Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction to MTSEA-DBCO Chemistry
Methanethiosulfonate-dibenzocyclooctyne (this compound) is a heterobifunctional crosslinker that serves as a powerful tool in bioconjugation and chemical biology. It enables the covalent linkage of a thiol-containing biomolecule to an azide-modified molecule through two distinct and highly specific chemical reactions. This capability is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), the labeling of proteins for imaging and functional studies, and the immobilization of biomolecules onto surfaces.
The this compound molecule possesses two key reactive moieties:
-
Methanethiosulfonate (MTS) Ester: This group exhibits high reactivity and selectivity towards free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. The reaction forms a stable disulfide bond, covalently attaching the DBCO moiety to the thiol-containing molecule.
-
Dibenzocyclooctyne (DBCO): As a strained alkyne, the DBCO group readily undergoes a [3+2] cycloaddition with an azide group. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of "click chemistry." A key advantage of SPAAC is that it is bio-orthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes. Furthermore, it does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.
The dual functionality of this compound allows for a sequential and controlled conjugation strategy. First, a protein or peptide is labeled with the this compound reagent via its cysteine residues. After removal of the excess reagent, the now DBCO-functionalized protein can be specifically conjugated to any molecule bearing an azide group, such as a fluorescent dye, a small molecule drug, or another biomolecule.
Core Principles and Reaction Mechanisms
The utility of this compound lies in the chemoselectivity and efficiency of its two orthogonal reactions.
Thiol-Reactive Labeling via MTSEA
The methanethiosulfonate group reacts with a thiol to form a disulfide bond, releasing methanesulfinic acid as a byproduct. This reaction is highly specific for sulfhydryls under mild pH conditions (typically pH 6.5-7.5).
Reaction Scheme:
Protein-SH + CH₃-S-SO₂-DBCO → Protein-S-S-DBCO + CH₃-SO₂H
Azide-Reactive Conjugation via DBCO (SPAAC)
The DBCO group, due to its significant ring strain, reacts rapidly with an azide to form a stable triazole linkage. This copper-free click reaction is highly specific and can be performed in aqueous buffers.
Reaction Scheme:
Protein-S-S-DBCO + N₃-Molecule → Protein-S-S-[Triazole]-Molecule
Quantitative Data for this compound Chemistry
The following tables summarize key quantitative data for the reactions involved in this compound chemistry, providing a basis for experimental design and optimization.
| Parameter | Value | Conditions | Reference(s) |
| MTSEA-Thiol Reaction | |||
| Reaction Rate Constant | ~10⁵ M⁻¹s⁻¹ | Aqueous buffer, pH 7.0, 20°C | [1][2] |
| Optimal pH Range | 6.5 - 7.5 | Avoids reaction with amines | [2] |
| Half-life of MTSEA in Buffer | ~12 minutes | pH 7.0, 20°C | [1] |
| ~92 minutes | pH 6.0, 20°C | [1] | |
| DBCO-Azide (SPAAC) Reaction | |||
| Reaction Rate Constant | 1.47 - 3.15 M⁻¹s⁻¹ | 20-80% DMSO in PBS, 25°C | [3] |
| Optimal pH Range | 4.0 - 10.0 | Broad tolerance | [4] |
| Spectroscopic Properties | |||
| DBCO Absorbance Maximum (λmax) | ~309 nm | PBS | |
| DBCO Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ | at ~309 nm |
Experimental Protocols
Protocol 1: Thiol-Reactive Labeling of a Protein with this compound
This protocol describes the steps for labeling a protein containing free cysteine residues with this compound.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5, deoxygenated.
-
Reducing agent (optional, e.g., TCEP)
-
Quenching solution (optional, e.g., L-cysteine or DTT)
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced prior to labeling. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a spin desalting column, exchanging the buffer with fresh, deoxygenated Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. MTSEA reagents are susceptible to hydrolysis, so it is crucial to use a fresh solution.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching solution such as L-cysteine or DTT can be added to a final concentration of 10-50 mM. This will react with any unreacted this compound. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and the quenching reagent by passing the reaction mixture through a spin desalting column or by dialysis against the desired buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration). The DOL can be calculated using the following formula: DOL = (A₃₀₉ * ε₂₈₀_protein) / [(A₂₈₀ - A₃₀₉ * CF) * ε₃₀₉_DBCO] where CF is the correction factor for DBCO absorbance at 280 nm (~1.089).
-
Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-labeled Protein
This protocol outlines the conjugation of the DBCO-labeled protein from Protocol 1 to an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-containing molecule (e.g., fluorescent dye, drug, biotin)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the DBCO-labeled protein with a 2-10 fold molar excess of the azide-containing molecule in the Reaction Buffer. The optimal molar ratio should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. Reactions are generally more efficient at higher concentrations.
-
-
Purification:
-
Purify the final protein conjugate to remove the excess azide-containing molecule. The purification method will depend on the properties of the conjugated molecule and may include spin desalting columns, dialysis, or chromatography (e.g., size exclusion, affinity, or HPLC).
-
-
Validation:
-
Confirm the successful conjugation using appropriate analytical techniques. For example, SDS-PAGE analysis should show a shift in the molecular weight of the protein conjugate compared to the unlabeled protein. Mass spectrometry can be used for more precise characterization.
-
Visualizations
Experimental Workflow for this compound Bioconjugation
Caption: Experimental workflow for bioconjugation using this compound.
Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release
This diagram illustrates a key application of this compound chemistry in drug development: the creation of an ADC and its mechanism of action. This compound can be used to link a cytotoxic drug (payload) to a cysteine residue on an antibody.
Caption: ADC internalization and payload release signaling pathway.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation [mdpi.com]
- 3. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Tethering Enhances Drug Fragment Affinity for G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Mtsea-DBCO in Bioconjugation: A Technical Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of success in bioconjugation. Among the diverse array of available tools, the heterobifunctional linker, Mtsea-DBCO, has emerged as a powerful option for the site-specific modification of biomolecules. This technical guide provides an in-depth exploration of the benefits of using this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate its effective implementation in the laboratory.
This compound is a linker that possesses two distinct reactive moieties: a methanethiosulfonate ethylamine (Mtsea) group and a dibenzocyclooctyne (DBCO) group. This dual functionality allows for a highly controlled, two-step bioconjugation strategy. The Mtsea end reacts specifically with free thiol groups, most commonly found on cysteine residues within proteins. The DBCO group, on the other hand, is a strained alkyne that readily participates in a copper-free "click chemistry" reaction—specifically, a strain-promoted alkyne-azide cycloaddition (SPAAC)—with azide-containing molecules. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for use with sensitive biological samples.
Core Benefits of this compound in Bioconjugation
The unique architecture of this compound offers several key advantages over other bioconjugation reagents:
-
Site-Specific Conjugation: The primary benefit of the Mtsea group is its high reactivity and selectivity towards free sulfhydryl groups of cysteine residues. Given the relatively low abundance of free cysteines in many proteins, this allows for precise control over the location of the conjugation, leading to more homogeneous and well-defined bioconjugates. This is in stark contrast to amine-reactive linkers (e.g., NHS esters) which can react with multiple lysine residues, resulting in a heterogeneous mixture of products.
-
Enhanced Stability: The disulfide bond formed between the Mtsea group and a cysteine residue is relatively stable. Furthermore, the triazole ring formed during the subsequent SPAAC reaction is exceptionally stable under a wide range of physiological conditions, including exposure to reducing agents, varying pH, and enzymatic degradation.[1] Some studies suggest that the linkage formed from the reaction of DBCO with thiols can be more stable than the commonly used maleimide-thiol adducts, which are susceptible to retro-Michael addition and thiol exchange reactions, leading to deconjugation.[2][3]
-
Bioorthogonality of the Click Reaction: The DBCO-azide reaction is bioorthogonal, meaning it does not interfere with or cross-react with other functional groups found in biological systems.[4] This high degree of specificity minimizes off-target labeling and ensures that the conjugation occurs only between the desired partners.
-
Copper-Free Click Chemistry: The strained nature of the DBCO ring allows the cycloaddition reaction with azides to proceed efficiently without the need for a cytotoxic copper(I) catalyst.[4] This is a significant advantage when working with living cells or other biological systems where copper toxicity is a concern.
-
Versatility in Application: The two-step nature of the this compound conjugation strategy provides significant flexibility. A biomolecule can first be labeled with the this compound linker, purified, and then reacted with a variety of azide-functionalized molecules, including fluorescent dyes, biotin tags, polyethylene glycol (PEG), and therapeutic payloads for the development of antibody-drug conjugates (ADCs).
Quantitative Comparison of Thiol-Reactive Linkers
The choice of a thiol-reactive linker significantly impacts the yield, stability, and homogeneity of the final bioconjugate. While direct, head-to-head quantitative comparisons involving this compound are not extensively available in the literature, we can compile data on the stability of related linkages to provide a basis for comparison.
| Linker Chemistry | Half-life of Conjugate in Reducing Environments | Key Considerations |
| Maleimide-Thiol Adduct | 3.1 to 258 hours (dependent on N-substituents and thiol pKa)[5] | Prone to retro-Michael addition and thiol exchange, leading to potential deconjugation. Stability can be influenced by the local chemical environment. |
| Disulfide Bond | 8 to 45 minutes (in the presence of glutathione)[1] | Reversible linkage, sensitive to reducing agents. Useful for applications requiring controlled release. |
| DBCO-Thiol Adduct | Generally considered more stable than maleimide-thiol adducts.[2][6] | The thiol-yne reaction can provide a more stable linkage, though specific half-life data is limited. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific proteins and applications.
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
-
This compound linker
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) - Optional, for reducing disulfide bonds
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a 10-20 fold molar excess of TCEP for 1 hour at room temperature.
-
Remove the excess TCEP using a desalting column or dialysis. The buffer should be deoxygenated to prevent re-oxidation of the thiols.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add a 10-30 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the DBCO-labeled Protein:
-
Remove the unreacted this compound linker using a desalting column or dialysis against the desired buffer (e.g., PBS, pH 7.4).
-
-
Characterization (Optional):
-
The degree of labeling can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass shift corresponding to the addition of the DBCO moiety.
-
Protocol 2: Copper-Free Click Chemistry Reaction with an Azide-Modified Molecule
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin-azide, drug-azide)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Mix the DBCO-labeled protein with a 2-10 fold molar excess of the azide-functionalized molecule in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift) or chromatography.
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate from excess azide-functionalized molecule and any unreacted protein using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography, depending on the properties of the conjugate.
-
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved in utilizing this compound, the following diagrams have been generated using the DOT language.
Caption: General workflow for bioconjugation using this compound.
Caption: Workflow for creating an ADC using this compound.
Caption: ADC mechanism of action signaling pathway.
Conclusion
This compound offers a robust and versatile platform for the site-specific bioconjugation of proteins and other thiol-containing molecules. Its unique combination of thiol-reactivity and copper-free click chemistry provides researchers with a high degree of control over the conjugation process, leading to the generation of well-defined and stable bioconjugates. The benefits of site-specificity, enhanced stability, and biocompatibility make this compound an invaluable tool in a wide range of applications, from basic research to the development of next-generation therapeutics like antibody-drug conjugates. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the advantages of this compound to advance their scientific endeavors.
References
- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 6. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful and versatile tool for selectively and efficiently conjugating molecules in complex biological environments.[1][][3] This copper-free click chemistry reaction has revolutionized fields ranging from chemical biology and drug delivery to materials science and in vivo imaging, enabling precise molecular engineering without the cytotoxicity associated with traditional copper-catalyzed methods.[1][][3][4][5] This in-depth technical guide explores the core features of SPAAC, providing researchers and drug development professionals with the essential knowledge to effectively harness this transformative technology.
The Reaction Mechanism: Harnessing Ring Strain for Bioorthogonality
At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, yielding a stable triazole linkage.[6][7] The driving force for this reaction is the significant ring strain inherent in the eight-membered cyclooctyne ring, which possesses a bond angle of approximately 160° instead of the ideal 180° for an alkyne.[8] This strain is released upon the formation of the more stable, planar triazole ring, thus lowering the activation energy of the reaction and allowing it to proceed rapidly at physiological temperatures and pH without the need for a catalyst.[3][7][9]
The bioorthogonal nature of SPAAC is a key advantage; both the cyclooctyne and azide functional groups are abiotic and largely inert to the vast array of functional groups present in biological systems, ensuring that the reaction proceeds with high specificity and minimal off-target effects.[][5]
The Evolution of Cyclooctynes: A Quest for Faster Kinetics and Enhanced Stability
The performance of a SPAAC reaction is largely dictated by the structure of the cyclooctyne. Research has focused on developing new generations of cyclooctynes with improved reaction kinetics and greater stability for in vivo applications.
First-Generation Cyclooctynes
The earliest cyclooctynes, such as cyclooctyne (OCT), demonstrated the feasibility of SPAAC but suffered from relatively slow reaction kinetics.[10] This necessitated the use of high concentrations of reactants and limited their utility in time-sensitive applications.
Second-Generation Cyclooctynes
To address the limitations of the first-generation compounds, second-generation cyclooctynes were developed. These molecules, including difluorinated cyclooctyne (DIFO), dibenzocyclooctynol (DIBO), and dibenzocyclooctyne (DBCO), feature fused aromatic rings that increase the ring strain and, consequently, the reaction rate.[10][11][12] DBCO, in particular, has become one of the most widely used cyclooctynes due to its favorable balance of reactivity and stability.[5][11]
Third-Generation Cyclooctynes
Further refinements have led to third-generation cyclooctynes like bicyclo[6.1.0]nonyne (BCN) and biarylazacyclooctynone (BARAC).[9][12] These compounds exhibit even faster reaction kinetics while maintaining or improving stability, making them ideal for demanding applications such as in vivo imaging and the development of antibody-drug conjugates (ADCs).[9]
Quantitative Data on SPAAC Kinetics
The rate of a SPAAC reaction is a critical parameter for its successful application. The second-order rate constants are influenced by the structure of both the cyclooctyne and the azide, as well as the reaction solvent. The following tables summarize key quantitative data for various cyclooctyne derivatives.
Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| Cyclooctyne | OCT | ~0.0024 | CDCl₃ |
| Difluorinated Cyclooctyne | DIFO | ~0.3 | CH₃CN/H₂O |
| Dibenzocyclooctynol | DIBO | ~0.08 | CH₃CN/H₂O |
| Dibenzocyclooctyne | DBCO/DIBAC | ~0.1 - 0.9 | Various |
| Bicyclo[6.1.0]nonyne | BCN | ~0.28 - 1.0 | Various |
| Biarylazacyclooctynone | BARAC | ~0.9 | CD₃CN |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.[4][9][10][13][14]
Table 2: Influence of Azide Structure on SPAAC Reaction Rates with BCN and DBCO
| Azide Type | Cyclooctyne | Relative Reactivity |
| Primary Alkyl Azide | BCN | High |
| Secondary Alkyl Azide | BCN | Slightly Lower than Primary |
| Tertiary Alkyl Azide | BCN | Similar to Primary/Secondary |
| Primary Alkyl Azide | DBCO | High |
| Secondary Alkyl Azide | DBCO | Lower than Primary |
| Tertiary Alkyl Azide | DBCO | Significantly Lower than Primary/Secondary |
| Aryl Azide | BCN | Higher than with DBCO |
| Aryl Azide | DBCO | Lower than with BCN |
Note: The steric hindrance of the azide can significantly impact the reaction rate, especially with bulkier cyclooctynes like DBCO.[15] Electron-withdrawing groups on aryl azides can also influence reactivity.
Experimental Protocols
The following sections provide generalized experimental protocols for common applications of SPAAC. Researchers should optimize these protocols for their specific molecules and experimental systems.
General Protocol for In Vitro Bioconjugation
This protocol describes the basic steps for conjugating two molecules in solution using SPAAC.
Materials:
-
Azide-functionalized molecule of interest
-
Cyclooctyne-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, HEPES)[14]
-
Organic solvent for dissolving the cyclooctyne (e.g., DMSO, DMF)
-
Purification system (e.g., dialysis tubing, chromatography columns)
-
Analytical instrumentation (e.g., SDS-PAGE apparatus, mass spectrometer)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule in the desired reaction buffer to a final concentration typically in the micromolar to millimolar range.
-
Dissolve the cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent before diluting it into the reaction buffer. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of biomolecules.
-
-
Reaction Incubation:
-
Add the cyclooctyne solution to the azide solution. A slight molar excess (1.2 to 2-fold) of one reactant can be used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature or 37°C with gentle agitation. The reaction time will depend on the specific reactants and their concentrations. Progress can be monitored by techniques such as LC-MS or fluorescence if one of the components is fluorescent.[16]
-
-
Purification:
-
Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts. The choice of purification method will depend on the properties of the conjugate.
-
-
Analysis:
-
Characterize the purified conjugate to confirm its identity and purity.
-
Protocol for Cell Surface Labeling
This protocol outlines the steps for labeling cell surface proteins or glycans that have been metabolically or enzymatically functionalized with azides.[17][18][19]
Materials:
-
Cells with azide-functionalized surface molecules
-
Cyclooctyne-conjugated probe (e.g., fluorescent dye, biotin)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Imaging system (e.g., fluorescence microscope, flow cytometer)
Procedure:
-
Cell Preparation:
-
Labeling Reaction:
-
Wash the cells twice with warm PBS or serum-free medium to remove any residual media components.
-
Prepare a solution of the cyclooctyne-probe in cell culture medium at the desired final concentration (typically 1-50 µM).
-
Incubate the cells with the cyclooctyne-probe solution at 37°C for 30-60 minutes. The optimal concentration and incubation time should be determined empirically.
-
-
Washing:
-
After incubation, wash the cells three times with PBS to remove any unreacted probe.
-
-
Analysis:
-
Analyze the labeled cells using the appropriate method. For fluorescent probes, visualize the cells using fluorescence microscopy or quantify the labeling efficiency by flow cytometry. For biotinylated probes, cells can be subsequently stained with a fluorescently labeled streptavidin conjugate.
-
Applications in Drug Development and Research
The unique features of SPAAC have led to its widespread adoption in various aspects of drug development and biomedical research:
-
Antibody-Drug Conjugates (ADCs): SPAAC enables the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs with improved therapeutic indices.[5]
-
In Vivo Imaging: The bioorthogonality of SPAAC allows for the labeling of biomolecules in living organisms, facilitating real-time imaging of biological processes and the tracking of drug molecules.[5][8]
-
Drug Target Identification: SPAAC can be used to attach affinity probes to small molecule drugs, enabling the identification and validation of their protein targets.
-
Biomolecule Labeling: The reaction is extensively used for the fluorescent or affinity labeling of proteins, glycans, nucleic acids, and lipids for a wide range of research applications.[5][17][20][21]
-
Hydrogel Formation: The efficiency and biocompatibility of SPAAC make it an excellent tool for the formation of hydrogels for tissue engineering and controlled drug release.[22]
Challenges and Future Directions
Despite its numerous advantages, SPAAC is not without its challenges. The synthesis of some complex cyclooctynes can be challenging and costly.[6][12][22][23] Furthermore, some cyclooctynes can exhibit off-target reactivity with thiols, which can be a concern in certain biological contexts.[24][25]
Future research is focused on the development of new cyclooctynes with even faster kinetics, improved stability, and enhanced water solubility. Additionally, efforts are underway to expand the toolbox of bioorthogonal reactions to enable multiplexed labeling and more complex biological investigations. The continued innovation in this field promises to further expand the capabilities of researchers and accelerate the development of new therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.thesciencein.org [pubs.thesciencein.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 12. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
- 20. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 24. help.lumiprobe.com [help.lumiprobe.com]
- 25. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Bioorthogonal Chemistry: A Technical Guide to Dibenzocyclooctyne (DBCO) Applications in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and therapeutic development, the ability to specifically and efficiently label and track biomolecules within their native environments is paramount. Dibenzocyclooctyne (DBCO), a cornerstone of copper-free click chemistry, has emerged as a powerful tool for achieving this with remarkable precision and biocompatibility. This technical guide delves into the core applications of DBCO, providing detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to empower researchers in leveraging this versatile chemical entity.
Core Principles of DBCO-Mediated Ligation
DBCO is a cyclooctyne derivative possessing a strained triple bond. This inherent ring strain is the driving force behind its highly efficient and specific reaction with azide-functionalized molecules in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction proceeds readily under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[] The reaction forms a stable triazole linkage, covalently connecting the DBCO-labeled molecule to its azide-tagged partner.[2][3]
Quantitative Data for Experimental Design
The efficiency of DBCO-azide ligation is critical for successful experimental outcomes. The following tables summarize key quantitative data to aid in the design and optimization of your research protocols.
| Parameter | Value | Context | Source |
| Second-Order Rate Constant (k₂) | ~0.1 M⁻¹s⁻¹ to 0.34 M⁻¹s⁻¹ | Reaction between DBCO and various azide-containing molecules in aqueous buffer.[4][5] | [4][5] |
| DBCO Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ at 309 nm | Useful for quantifying the degree of labeling on proteins. | [6] |
| DBCO-NHS Ester to Protein Molar Excess | 10-40x | Recommended for efficient labeling of primary amines on proteins.[6] | [6] |
| DBCO-fluorophore Concentration for Cell Labeling | 15 µM | Typical concentration for labeling azide-modified cell surface glycans.[7] | [7] |
| Incubation Time for Cell Labeling | 30 minutes to 1 hour at 37°C | Standard incubation time for SPAAC on live cells.[7][8] | [7][8] |
Table 1: Key Quantitative Parameters for DBCO-Azide Click Chemistry.
| Application | Reactants | Typical Molar Ratio (DBCO:Azide) | Typical Reaction Time | Source |
| Protein-Small Molecule Conjugation | DBCO-Protein + Azide-Small Molecule | 1 : 1.5 to 1:10 | 1 hour to overnight | [6] |
| Cell Surface Labeling | Azide-labeled Cells + DBCO-Fluorophore | N/A (Concentration-based) | 30-60 minutes | [7][8] |
| Nanoparticle Functionalization | Azide-Nanoparticle + DBCO-Ligand | Varies based on azide density | ~2-5 hours for high yield | [3] |
Table 2: Recommended Starting Conditions for Common DBCO Applications.
Key Applications and Experimental Protocols
Protein Labeling and Conjugation
DBCO reagents, most commonly DBCO-NHS esters, are widely used to label proteins for various downstream applications, including protein-protein interaction studies, enzymatic assays, and the development of antibody-drug conjugates.
Experimental Protocol: Labeling of a Protein with DBCO-NHS Ester
-
Protein Preparation:
-
Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris will compete with the NHS ester reaction.
-
The protein concentration should ideally be between 0.5-5 mg/mL.[6]
-
-
DBCO-NHS Ester Reconstitution:
-
Dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution.[6] The optimal ratio may need to be determined empirically based on the protein's reactivity and desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight.
-
-
Removal of Excess DBCO Reagent:
-
Purify the DBCO-labeled protein using a desalting column, spin filtration, or dialysis to remove unreacted DBCO-NHS ester.
-
-
Quantification of Labeling (Optional):
-
The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the DBCO at 309 nm.[6]
-
-
Downstream Click Reaction:
-
The purified DBCO-labeled protein is now ready for conjugation with an azide-containing molecule. Add the azide-labeled partner at a 1.5- to 10-fold molar excess to the DBCO-labeled protein.[6]
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Cell Surface Labeling and In Vivo Imaging
A powerful application of DBCO is the labeling of live cells. This is often achieved by first metabolically incorporating an azide-functionalized sugar, such as an azido-mannosamine derivative (e.g., Ac₄ManNAz), into the cell surface glycocalyx.[9] The azide groups then serve as handles for covalent attachment of DBCO-conjugated probes, such as fluorophores for imaging.
Experimental Protocol: Live Cell Surface Labeling
-
Metabolic Labeling:
-
Culture cells in media supplemented with an azide-functionalized sugar (e.g., 50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.[9]
-
-
Cell Harvesting and Washing:
-
Gently harvest the cells and wash them twice with PBS (pH 7.4) to remove unincorporated azido sugars.
-
-
DBCO-Fluorophore Incubation:
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove unbound DBCO-fluorophore.
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Visualizing Workflows and Pathways with Graphviz
To further elucidate the experimental processes and logical relationships in DBCO-based research, the following diagrams have been generated using the DOT language.
Caption: Workflow for protein labeling with DBCO-NHS ester and subsequent conjugation via SPAAC.
Caption: Experimental workflow for metabolic labeling and fluorescent tagging of live cell surfaces.
Conclusion
Dibenzocyclooctyne has revolutionized the field of bioconjugation, offering a robust and biocompatible method for the precise labeling of biomolecules. Its applications are vast, spanning from fundamental protein research to the development of novel in vivo imaging agents and targeted therapeutics. By understanding the core principles of DBCO chemistry and utilizing the quantitative data and detailed protocols provided in this guide, researchers can confidently integrate this powerful tool into their experimental workflows to drive discovery and innovation.
References
- 2. broadpharm.com [broadpharm.com]
- 3. Chemical and biological kinetics of click chemistry reactions for surface modification of Feraheme nanoparticles | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The "Tag-and-Modify" Revolution: A Technical Guide to Site-Specific Protein Modification with DBCO Reagents
For Researchers, Scientists, and Drug Development Professionals
The precise, covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. The ability to attach probes, drugs, or other functional molecules to a specific site on a protein opens up unparalleled opportunities for understanding and manipulating biological systems. Among the arsenal of chemical tools available, dibenzocyclooctyne (DBCO) reagents have emerged as a powerful and versatile platform for achieving site-specific protein modification through a bioorthogonal "tag-and-modify" approach. This in-depth technical guide provides a comprehensive overview of the principles, applications, and experimental protocols for utilizing DBCO chemistry in protein bioconjugation.
The Chemistry of Bioorthogonal Click Reactions
At the heart of DBCO-mediated protein modification lies the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry". This reaction involves the specific and efficient ligation of a strained alkyne (DBCO) with an azide-functionalized molecule to form a stable triazole linkage.[1][2][3] A key advantage of SPAAC is its bioorthogonality; the azide and DBCO groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring minimal off-target labeling.[2][4] This reaction proceeds readily under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living cells and complex biological mixtures.[2][3]
The general workflow for site-specific protein modification using DBCO reagents follows a two-step "tag-and-modify" strategy:
-
Tagging: A reactive handle, typically an azide group, is introduced into the target protein at a specific site. This can be achieved through various methods, including the incorporation of unnatural amino acids (e.g., p-azido-L-phenylalanine) via genetic code expansion or through enzymatic modification.[5]
-
Modification: The azide-tagged protein is then reacted with a DBCO-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag). The high reactivity and specificity of the SPAAC reaction ensure that the modification occurs exclusively at the site of the azide tag.
Experimental Protocols
General Protocol for Labeling Azide-Modified Proteins with DBCO Reagents
This protocol provides a general guideline for the conjugation of a DBCO-functionalized molecule to a protein containing an azide group. Optimization may be required for specific proteins and labels.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-containing reagent (e.g., DBCO-NHS ester, DBCO-maleimide, DBCO-dye)
-
Anhydrous DMSO or DMF
-
Spin desalting columns or other protein purification systems (e.g., dialysis, FPLC)
Procedure:
-
Prepare the DBCO Reagent: Prepare a stock solution of the DBCO reagent (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[6]
-
Reaction Setup:
-
To the azide-modified protein solution (typically 1-10 mg/mL), add a 2-4 fold molar excess of the DBCO reagent stock solution.[2] For antibody-small molecule conjugations, a starting molar excess of 7.5-fold may be used.[4]
-
The final concentration of DMSO or DMF in the reaction mixture should be kept below 20% to avoid protein denaturation.[2]
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[2][4][6] The optimal reaction time should be determined empirically.
-
Purification: Remove the excess, unreacted DBCO reagent using a spin desalting column, dialysis, or other appropriate chromatography method.[4]
-
Characterization: Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 310 nm).[2][7]
Protocol for Introducing a DBCO Handle onto a Protein via Amine Coupling
This protocol describes the modification of a protein with a DBCO-NHS ester to introduce a DBCO group for subsequent reaction with an azide-containing molecule. This method targets primary amines, primarily the ε-amino group of lysine residues.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other protein purification systems
Procedure:
-
Prepare the DBCO-NHS Ester: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[6]
-
Reaction Setup:
-
Incubation: Incubate the reaction at room temperature for 60 minutes.[4][6]
-
Quenching (Optional): To quench the reaction, add a small volume of a quenching solution (e.g., 10 µL of 100 mM Tris or glycine) to react with any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[2][6]
-
Purification: Purify the DBCO-labeled protein from excess reagent and byproducts using a spin desalting column or other suitable method.[4]
-
Storage: The DBCO-functionalized protein can be used immediately or stored at -20°C for up to a month. Note that the reactivity of the DBCO group may decrease over time.[6]
Quantitative Data
The efficiency of DBCO-mediated protein modification can be influenced by several factors, including the specific reagents used, reaction conditions, and the nature of the protein itself. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Context | Reference |
| Reaction Rate Enhancement | 220-fold increase | Using a "DBCO-tag" peptide sequence to accelerate the thiol-yne reaction compared to a control cysteine peptide. | [8][9] |
| Labeling Conversion | 80%–90% | Site-selective modification of Trastuzumab and Green Fluorescent Protein with terminal DBCO tags. | [9] |
| Molar Excess (DBCO to Azide) | 2-4x | Recommended molar excess of DBCO-functionalized molecule to azide-modified biomolecule for efficient conjugation. | [2] |
| Molar Excess (DBCO-NHS to Protein) | 10-40x | Recommended molar excess for labeling proteins with DBCO-NHS ester to target primary amines. | [4] |
| Reaction Time (SPAAC) | 2-12 hours | Typical incubation time for SPAAC reactions at room temperature. | [2][4] |
| Reaction Time (NHS Ester Coupling) | 60 minutes | Typical incubation time for reacting DBCO-NHS ester with primary amines on a protein. | [4][6] |
| Protein Recovery (Purification) | >85% | Typical protein recovery when using Zeba™ Spin Desalting Columns for purification. | [4] |
| Reagent | Reactive Group | Target Residue | Solubility |
| DBCO-Amine | Amine | Carboxyl | DMSO, DMF, DCM, THF, Chloroform |
| DBCO-PEG4-Amine | Amine | Carboxyl | DMSO, DMF, DCM, THF, Chloroform |
| Sulfo-DBCO-Amine | Amine | Carboxyl | Water, DMSO, DMF |
| DBCO-NHS Ester | NHS Ester | Amine (Lysine) | DMSO, DMF, DCM, THF, Chloroform |
| DBCO-Sulfo-NHS Ester | Sulfo-NHS Ester | Amine (Lysine) | Water, DMSO, DMF |
| Sulfo DBCO-Maleimide | Maleimide | Sulfhydryl (Cysteine) | Water, DMSO, DMF |
This table is a selection of commercially available DBCO reagents and their properties.[10]
Visualizing the Workflow and Chemistry
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: The "Tag-and-Modify" workflow for site-specific protein modification.
Caption: Workflow for labeling a protein with DBCO via amine coupling.
Potential Challenges and Considerations
While DBCO-based modification is a robust technique, researchers should be aware of potential challenges:
-
Side Reactions: Although highly specific for azides, DBCO reagents can exhibit some reactivity towards thiols (cysteine residues), especially at prolonged reaction times or high concentrations.[8][11] To mitigate this, it is recommended to perform the reaction for the shortest time necessary for completion and to consider blocking free thiols if they are not the intended target.
-
Steric Hindrance: The accessibility of the azide tag on the protein surface can influence the efficiency of the SPAAC reaction. If the azide is located in a sterically hindered environment, the reaction rate may be reduced.
-
Hydrophobicity: DBCO is a relatively hydrophobic moiety. The introduction of multiple DBCO groups onto a protein can potentially affect its solubility and stability. The use of DBCO reagents with hydrophilic linkers, such as polyethylene glycol (PEG), can help to mitigate this issue.[12][13]
-
Reagent Stability: DBCO-NHS esters are susceptible to hydrolysis and should be prepared fresh and used immediately. DBCO-modified proteins may also lose reactivity over time, especially during storage.[6]
Conclusion
The use of DBCO reagents in a "tag-and-modify" strategy has revolutionized the field of site-specific protein modification. The bioorthogonality, high efficiency, and mild reaction conditions of the SPAAC reaction make it an invaluable tool for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics. By understanding the underlying chemistry and carefully optimizing experimental protocols, researchers can harness the power of DBCO chemistry to create precisely engineered protein conjugates with tailored functionalities.
References
- 1. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coledeforest.com [coledeforest.com]
- 10. encapsula.com [encapsula.com]
- 11. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DBCO | BroadPharm [broadpharm.com]
- 13. lumiprobe.com [lumiprobe.com]
Methodological & Application
Application Notes and Protocols for Site-Selective Cysteine Labeling via DBCO-Tag Mediated Thiol-Yne Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the site-selective labeling of cysteine residues using a genetically encoded peptide tag, the DBCO-tag, which facilitates a specific thiol-yne reaction with dibenzocyclooctyne (DBCO) reagents. This method offers high selectivity and stability, making it a valuable tool for protein modification and bioconjugation.
Introduction
Site-selective protein modification is crucial for the development of protein therapeutics, diagnostics, and research tools. Cysteine, with its reactive thiol group, is a common target for such modifications. While various reagents exist for cysteine labeling, achieving high selectivity in the presence of multiple cysteines and ensuring the stability of the resulting conjugate remain significant challenges.
The DBCO-tag mediated thiol-yne reaction is an innovative approach that addresses these challenges. It utilizes a short, genetically encoded peptide sequence, Leu-Cys-Tyr-Pro-Trp-Val-Tyr, termed the "DBCO-tag".[1][2][3][4][5] This tag enhances the reactivity of its internal cysteine residue towards DBCO-functionalized molecules, enabling highly selective conjugation even in proteins containing other accessible cysteines.[1][3] The resulting thioether linkage is significantly more stable than the commonly used maleimide-cysteine linkage, particularly in the presence of exogenous thiols.[1][6]
Principle of the Method
The core of this technology is the remarkable 220-fold increase in the rate of the thiol-yne reaction between the cysteine within the DBCO-tag and a DBCO reagent, when compared to a standard cysteine residue.[1][3][4] This rate enhancement is attributed to the specific chemical microenvironment created by the surrounding amino acids in the DBCO-tag. The reaction is a nucleophilic addition of the cysteine's thiolate to the strained alkyne of the DBCO group and does not proceed through a radical-based mechanism.[1] The pKa of the cysteine thiol within the DBCO-tag is slightly lowered, which contributes to its enhanced reactivity at physiological pH.[1]
Key Advantages:
-
High Selectivity: Enables the specific labeling of the DBCO-tag cysteine, even in the presence of other native cysteine residues in the protein.[1]
-
Stable Conjugate: The resulting thioether bond is highly stable and resistant to degradation by other thiols, a common issue with maleimide-based conjugates.[1][6]
-
Genetically Encodable: The DBCO-tag can be easily introduced at specific sites (N-terminus, C-terminus, or internal loops) of a recombinant protein using standard molecular biology techniques.
-
Versatility: A wide range of DBCO-functionalized probes, including fluorophores, biotin, and drug molecules, can be conjugated to the tagged protein.[1]
Applications
The DBCO-tag mediated labeling protocol is well-suited for a variety of applications in research and drug development, including:
-
Development of Antibody-Drug Conjugates (ADCs): The high stability of the linkage is particularly advantageous for creating robust ADCs.
-
Fluorescent Labeling for Imaging: Site-specific attachment of fluorophores for cellular imaging and protein tracking.
-
Protein Immobilization: Covalent attachment of proteins to surfaces or beads for assays and purification.
-
Probing Protein Structure and Function: Introduction of probes at specific locations to study protein dynamics and interactions.
Quantitative Data Summary
| Parameter | Value | Reference |
| DBCO-Tag Sequence | Leu-Cys-Tyr-Pro-Trp-Val-Tyr | [1][2][5] |
| Reaction Rate Enhancement | 220-fold (compared to control cysteine peptide) | [1][3][4] |
| Second-Order Rate Constant | 0.81 ± 0.02 M⁻¹s⁻¹ (for DBCO-(PEG)₄-biotin at pH 8.0, 37°C) | [1] |
| Conjugate Stability | Stable for at least 4 days at pH 7.4, 37°C in the presence of glutathione | [1][6] |
| Cysteine pKa in DBCO-tag | 7.9 ± 0.1 | [1] |
Experimental Protocols
General Considerations
-
Protein Expression and Purification: The protein of interest should be engineered to contain the DBCO-tag (LCYPWVY) at the desired labeling site. Standard protein expression and purification protocols should be followed.
-
Cysteine Reduction: It is critical to ensure that the cysteine residue in the DBCO-tag is in its reduced, free thiol state. The inclusion of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) during purification and just before labeling is recommended.
-
DBCO Reagents: DBCO-functionalized reagents can be obtained from commercial suppliers. They should be dissolved in an organic solvent like DMSO before being added to the aqueous reaction mixture.
-
Buffer Selection: A phosphate buffer with a pH of 8.0 is recommended to facilitate the deprotonation of the cysteine thiol to the more nucleophilic thiolate.[1]
Protocol for Labeling DBCO-Tag Fused Protein
This protocol is a general guideline. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific proteins and DBCO reagents.
Materials:
-
DBCO-tag fused protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
DBCO-functionalized reagent (e.g., DBCO-PEG4-Biotin, DBCO-Fluorophore)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.2 M, pH 8.0)
-
Dithiothreitol (DTT)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
Prepare a solution of the DBCO-tag fused protein at a concentration of 100 µM in 0.2 M phosphate buffer, pH 8.0.
-
Add DTT to a final concentration of 10 mM to ensure complete reduction of the cysteine residue.[1] Incubate for 30 minutes at room temperature.
-
-
DBCO Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized reagent in DMSO at a concentration of 20 mM.
-
-
Labeling Reaction:
-
Add the DBCO reagent stock solution to the protein solution to achieve a final DBCO reagent concentration of 2 mM (a 20-fold molar excess).[1] The final DMSO concentration should be kept below 10% (v/v) to avoid protein precipitation.[1]
-
Incubate the reaction mixture for 4 hours at 37°C with gentle shaking.[1]
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm successful labeling and determine the labeling efficiency using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the DBCO-reagent), SDS-PAGE with in-gel fluorescence (if a fluorescent DBCO-reagent was used), or a biotin-specific assay (if a biotinylated DBCO-reagent was used).
-
Visualizations
Caption: Reaction scheme for DBCO-tag mediated cysteine labeling.
Caption: Step-by-step experimental workflow.
Caption: Logical comparison of labeling methods.
References
- 1. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective modification of cysteine residues [dspace.mit.edu]
- 3. pentelutelabmit.com [pentelutelabmit.com]
- 4. Site-Selective Cysteine-Cyclooctyne Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. DBCO strikes again.... - Molecular Engineering Weekly [biocovalent.com]
Application Notes and Protocols for Site-Specific Antibody Labeling with Thiol-Reactive DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody conjugation is a powerful technique for producing homogeneous and well-defined antibody conjugates for a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, and immuno-PCR.[1][2] Unlike random conjugation to lysine residues, which can result in a heterogeneous mixture of products with varying degrees of labeling and potential loss of antigen-binding affinity, site-specific methods provide precise control over the location and stoichiometry of conjugation.[1][3]
This document provides detailed protocols for labeling antibodies with a thiol-reactive dibenzocyclooctyne (DBCO) reagent, often referred to in practice as Maleimide-DBCO. This method involves the reduction of the antibody's native interchain disulfide bonds to generate free sulfhydryl (thiol) groups, which then react with the maleimide group of the DBCO linker. This creates a stable thioether bond.[3] The incorporated DBCO group can then be used for copper-free click chemistry to conjugate a molecule of interest containing an azide group.[]
Reaction Chemistry
The labeling process occurs in two main stages:
-
Disulfide Bond Reduction : The interchain disulfide bonds in the hinge region of the antibody are selectively reduced to free thiols (-SH) using a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).
-
Maleimide-Thiol Conjugation : The maleimide group of the Maleimide-DBCO reagent reacts with the newly generated free thiols on the antibody to form a stable covalent thioether bond.
Data Presentation
Table 1: Recommended Reaction Parameters for Antibody Reduction
| Parameter | Recommended Range | Typical Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | 5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reducing Agent | TCEP or DTT | TCEP | TCEP does not need to be removed before the addition of the maleimide reagent. If DTT is used, it must be removed prior to the conjugation step.[5] |
| Molar Excess of TCEP | 10 - 20 fold | 15-fold | The optimal ratio should be determined empirically for each antibody. |
| Reaction Buffer | Phosphate, Tris, or HEPES | 100 mM Phosphate Buffer with 5 mM EDTA | pH should be maintained between 7.0 and 7.5. EDTA is included to chelate any metal ions that could catalyze re-oxidation of the thiols. |
| Incubation Time | 30 - 90 minutes | 60 minutes | |
| Incubation Temperature | Room Temperature (20-25°C) | 25°C |
Table 2: Recommended Reaction Parameters for Maleimide-DBCO Conjugation
| Parameter | Recommended Range | Typical Value | Notes |
| Molar Excess of Maleimide-DBCO | 5 - 20 fold over antibody | 10-fold | The optimal ratio depends on the number of available thiols and the desired degree of labeling.[6][7] |
| Reaction Buffer | Phosphate, Tris, or HEPES | 100 mM Phosphate Buffer with 5 mM EDTA | pH should be maintained between 6.5 and 7.5 for optimal thiol-maleimide reactivity.[3] |
| Incubation Time | 1 - 4 hours | 2 hours | Can also be performed overnight at 4°C. |
| Incubation Temperature | Room Temperature (20-25°C) | 25°C | |
| Quenching Agent | N-ethylmaleimide or L-cysteine | 5 mM L-cysteine | Added to quench any unreacted Maleimide-DBCO. |
Table 3: Example Degree of Labeling (DOL) Data
| Antibody | Molar Excess of Maleimide-DBCO | Average DOL |
| Trastuzumab | 5-fold | 1.8 |
| Trastuzumab | 10-fold | 3.5 |
| Trastuzumab | 20-fold | 6.2 |
| Rituximab | 10-fold | 3.8 |
Note: The Degree of Labeling (DOL) is the average number of DBCO molecules conjugated to a single antibody. The optimal DOL will vary depending on the specific application.
Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds
This protocol describes the selective reduction of interchain disulfide bonds in a typical IgG antibody.
Materials:
-
Antibody (e.g., Trastuzumab) at 1-10 mg/mL
-
Reduction Buffer: 100 mM Phosphate buffer, 5 mM EDTA, pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)
Procedure:
-
Prepare the antibody in the Reduction Buffer to a final concentration of 5 mg/mL.
-
Add a 15-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture for 60 minutes at room temperature (25°C) with gentle mixing.
-
The reduced antibody is now ready for conjugation with Maleimide-DBCO. It is recommended to proceed to the next step immediately to prevent re-oxidation of the thiols.
Protocol 2: Conjugation of Reduced Antibody with Maleimide-DBCO
This protocol details the conjugation of the reduced antibody with a Maleimide-DBCO reagent.
Materials:
-
Reduced antibody from Protocol 1
-
Maleimide-DBCO
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 100 mM L-cysteine in PBS
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of Maleimide-DBCO in anhydrous DMSO.
-
Add a 10-fold molar excess of the Maleimide-DBCO stock solution to the reduced antibody solution.
-
Incubate the reaction for 2 hours at room temperature (25°C) with gentle mixing, protected from light.
-
To quench the reaction, add the Quenching Solution to a final concentration of 5 mM L-cysteine and incubate for an additional 15 minutes at room temperature.
-
The DBCO-labeled antibody is now ready for purification.
Protocol 3: Purification of the DBCO-Labeled Antibody
This protocol describes the removal of excess, unreacted Maleimide-DBCO and quenching reagents.
Materials:
-
DBCO-labeled antibody from Protocol 2
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal desalting columns
Procedure:
-
Equilibrate the SEC or desalting column with Purification Buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Elute the DBCO-labeled antibody with Purification Buffer.
-
Collect the fractions containing the purified antibody conjugate. The protein-containing fractions can typically be identified by monitoring absorbance at 280 nm.
-
Pool the fractions containing the purified DBCO-labeled antibody.
-
Determine the concentration and Degree of Labeling (DOL) of the purified conjugate.
Protocol 4: Determination of the Degree of Labeling (DOL)
The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 309 nm (for DBCO).
Procedure:
-
Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and 309 nm (A309) using a UV-Vis spectrophotometer.
-
Calculate the concentration of the antibody using the following formula:
-
Antibody Concentration (M) = (A280 - (A309 * CF)) / ε_antibody
-
Where:
-
CF is the correction factor for the DBCO absorbance at 280 nm (typically ~0.2).
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the DOL using the following formula:
-
DOL = A309 / (ε_DBCO * Antibody Concentration (M))
-
Where:
-
ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).
-
-
Mandatory Visualization
References
- 1. alphathera.com [alphathera.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Two-Step Site-Specific Protein Labeling Using MTSEA-DBCO and Click Chemistry
This application note describes a robust, two-step protocol for the site-specific conjugation of fluorescent dyes to proteins containing cysteine residues. This method offers high specificity and efficiency by combining thiol-reactive chemistry with strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry.
The process first involves the reaction of a thiol-reactive reagent, Methanethiosulfonate-Dibenzocyclooctyne (MTSEA-DBCO), with a cysteine residue on the target protein. This initial step forms a stable disulfide bond and attaches a bioorthogonal DBCO functional group to the protein at a specific site.[1][2] The second step is the highly efficient and specific "click" reaction between the DBCO-functionalized protein and a fluorescent dye that has been modified with an azide group.[3][4] This SPAAC reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biological molecules.[5][6]
This dual-chemistry approach provides researchers with a powerful tool for creating precisely labeled protein conjugates for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[7][]
Experimental Protocol
This protocol provides a general framework. Optimal conditions, such as molar excess of reagents and incubation times, may need to be determined empirically for each specific protein and dye.[9][10]
Part 1: Thiol-Reactive Labeling of Protein with this compound
This step attaches the DBCO moiety to a cysteine residue on the target protein.
Materials:
-
Protein containing at least one accessible cysteine residue
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6]
-
Thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)[1]
-
(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds[1]
-
Spin desalting columns or dialysis equipment for purification[4]
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the thiol-free reaction buffer to a final concentration of 1-5 mg/mL.[11]
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT if you plan to use a spin column for purification without an intermediate dialysis step, as DTT must be removed before conjugation. TCEP does not need to be removed before reacting with maleimides or iodoacetamides, and by extension, other thiol-reactive groups, but all buffers should be deoxygenated to prevent re-formation of disulfides.[1]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6] Vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Purification of DBCO-labeled Protein:
-
Remove the unreacted this compound reagent using a spin desalting column or by dialysis against the reaction buffer.[4][11] This step is crucial to prevent the excess reagent from reacting with the azide-dye in the next stage.
-
The purified DBCO-functionalized protein can be used immediately in the next step or stored at -20°C for up to a month. Note that the DBCO group can lose reactivity over time.[4]
-
Part 2: Fluorescent Dye Conjugation via SPAAC (Click Chemistry)
This step conjugates an azide-functionalized fluorescent dye to the DBCO-labeled protein.
Materials:
-
Purified DBCO-labeled protein from Part 1
-
Azide-functionalized fluorescent dye (e.g., Azide-Cy5, Azide-FITC)
-
Reaction Buffer (e.g., PBS, pH 7.4). Crucially, this buffer must not contain sodium azide , as it will react with the DBCO group.[3][6]
Procedure:
-
Reaction Setup:
-
Add the azide-functionalized fluorescent dye to the solution of DBCO-labeled protein. A 2- to 4-fold molar excess of the azide-dye over the protein is recommended to ensure efficient conjugation.[3][6]
-
The reaction can be performed in various aqueous buffers; up to 20% DMSO from the dye stock solution is generally well-tolerated.[3]
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[3] The reaction should be protected from light to prevent photobleaching of the dye.
-
-
Purification of the Final Conjugate:
-
Remove the excess unreacted azide-dye from the fluorescently labeled protein conjugate. This can be achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or HPLC.[4][]
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated per protein molecule. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the dye.[11]
-
The concentration of the protein can be calculated using the following formula[11]: Protein Conc. (M) = [A280 - (A_max_dye * CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
The degree of labeling is then calculated as[11]: DOL = (A_max_dye * ε_protein) / [ε_dye * (A280 - (A_max_dye * CF))]
-
Store the final purified conjugate according to the recommendations for the specific protein and dye, typically at 4°C or -20°C in a storage buffer containing a preservative (e.g., 0.02% sodium azide, which can be added after the final conjugate is purified) and protected from light.[11]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the two-step conjugation protocol. These values serve as a starting point, and optimization may be required for specific applications.
| Parameter | Step 1: Thiol-Reactive Labeling | Step 2: SPAAC (Click Reaction) | Reference(s) |
| Protein Concentration | 1 - 5 mg/mL | ~1 mg/mL | [11] |
| Reagent Molar Excess | 10-30x (this compound to Protein) | 2-4x (Azide-Dye to DBCO-Protein) | [4][6] |
| Reaction Buffer | Phosphate buffer, pH 7.0-7.5 | PBS or similar, pH ~7.4 (Azide-Free) | [3] |
| Organic Solvent | < 20% DMSO or DMF | < 20% DMSO or DMF | [3][4] |
| Incubation Time | 2 hours (RT) or Overnight (4°C) | 2-4 hours (RT) or Overnight (4°C) | [3] |
| Incubation Temperature | Room Temperature or 4°C | Room Temperature or 4°C | [3][11] |
Workflow and Pathway Visualization
The following diagrams illustrate the chemical reaction pathway and the overall experimental workflow for the this compound conjugation protocol.
Caption: Chemical pathway for two-step protein labeling.
Caption: Experimental workflow for this compound conjugation.
References
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Mtsea-dbco in Single-Molecule Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-molecule imaging techniques, such as single-molecule Förster Resonance Energy Transfer (smFRET) and Stoichiometric Optical Reconstruction Microscopy (STORM), have revolutionized our ability to study biological processes at the molecular level. These methods provide unprecedented insights into protein conformational dynamics, protein-protein interactions, and the architecture of cellular machinery. A critical requirement for these techniques is the precise, site-specific labeling of biomolecules with bright and photostable fluorophores.
This document provides detailed application notes and protocols for a powerful two-step labeling strategy utilizing (2-(and-3)-((2-((2-(2-aminoethoxy)ethoxy)ethyl)carbamoyl)methyl)-S-methyl-isothiourea)-dibenzocyclooctyne (Mtsea-dbco). This approach enables the covalent labeling of cysteine residues on a protein of interest, followed by the attachment of a dibenzocyclooctyne (DBCO)-functionalized fluorescent probe via copper-free click chemistry. This method offers high specificity and efficiency, making it an excellent choice for preparing samples for single-molecule imaging.
The workflow involves two key steps:
-
Thiol-reactive Labeling: A unique cysteine residue on the target protein reacts with the Mtsea moiety of this compound. This reaction is highly specific for sulfhydryl groups.
-
Copper-Free Click Chemistry: The DBCO group, now attached to the protein, reacts with an azide-functionalized fluorophore in a bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click" reaction is highly efficient and proceeds under mild, biocompatible conditions.
Quantitative Data Presentation
The efficiency of the labeling strategy and the photophysical properties of the conjugated fluorophores are critical for the success of single-molecule imaging experiments. The following tables summarize typical quantitative data for this labeling approach.
Table 1: Labeling Efficiency
| Parameter | Typical Value | Notes |
| Step 1: this compound Labeling Efficiency | 70-90% | Efficiency is dependent on the accessibility of the cysteine residue and proper reduction of disulfide bonds. |
| Step 2: DBCO-Fluorophore Click Efficiency | >95% | The SPAAC reaction is generally very efficient and specific. |
| Overall Labeling Efficiency | 65-85% | The final efficiency is a product of the two steps. |
Note: Labeling efficiencies should be determined empirically for each protein of interest. This can be achieved using techniques like mass spectrometry, UV-Vis spectroscopy, or gel-based fluorescence analysis.
Table 2: Photophysical Properties of a Typical Fluorophore (e.g., Cy5) Conjugated via this compound
| Parameter | Typical Value | Importance in Single-Molecule Imaging |
| Quantum Yield | 0.2 - 0.4 | Higher quantum yield results in brighter signals. |
| Extinction Coefficient (at ~650 nm) | ~250,000 cm⁻¹M⁻¹ | A measure of how strongly the fluorophore absorbs light at the excitation wavelength. |
| Photostability (Avg. 'on' time before photobleaching) | 4-10 seconds | Longer 'on' times allow for the collection of more photons, improving localization precision in STORM and enabling longer observation of conformational states in smFRET.[1] |
| Blinking Properties | Dependent on imaging buffer | The use of optimized imaging buffers with reducing and oxygen-scavenging systems is crucial to minimize fluorophore blinking.[2][3] |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Cysteine-Containing Protein with this compound and a DBCO-Reactive Fluorophore
This protocol describes the labeling of a purified protein containing a single, solvent-accessible cysteine residue.
Materials:
-
Purified, cysteine-containing protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
DBCO-reactive fluorophore (e.g., Cy5-azide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10) for buffer exchange and purification
Procedure:
Step 1: Reduction of Cysteine Residue
-
Prepare a stock solution of TCEP (e.g., 10 mM in water).
-
Add TCEP to the purified protein solution to a final concentration of 1 mM.
-
Incubate at room temperature for 30 minutes to ensure all disulfide bonds are reduced.
Step 2: Reaction with this compound
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add a 10-fold molar excess of this compound to the reduced protein solution.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
Remove the excess, unreacted this compound using a desalting column (e.g., PD-10) equilibrated with PBS, pH 7.4.
Step 3: Copper-Free Click Reaction with DBCO-Reactive Fluorophore
-
Prepare a 1 mM stock solution of the DBCO-reactive fluorophore (e.g., Cy5-azide) in DMSO.
-
Add a 5-fold molar excess of the fluorophore-azide to the DBCO-labeled protein.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Purify the labeled protein from excess fluorophore using a size-exclusion chromatography column equilibrated with the desired final buffer for your single-molecule experiment.
-
Verify the labeling efficiency using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore (e.g., at its absorption maximum).
Protocol 2: Sample Preparation for Single-Molecule FRET (smFRET) Imaging
This protocol outlines the preparation of a slide for Total Internal Reflection Fluorescence (TIRF) microscopy, a common setup for smFRET.
Materials:
-
Labeled protein from Protocol 1
-
Biotinylated-PEG-coated microscope slides and coverslips
-
Streptavidin
-
Biotinylated anti-tag antibody or other surface immobilization reagents
-
TIRF imaging buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA, an oxygen scavenging system like PCA/PCD, and a triplet-state quencher like Trolox)
Procedure:
-
Assemble a flow chamber using the biotin-PEG-coated slide and coverslip.
-
Incubate the chamber with a solution of streptavidin (0.1 mg/mL in PBS) for 5 minutes.
-
Wash the chamber with PBS.
-
If using an antibody for immobilization, incubate with a biotinylated anti-tag antibody for 5 minutes.
-
Wash the chamber with PBS.
-
Introduce the fluorescently labeled protein at a pM to nM concentration to achieve single-molecule density on the surface.
-
Incubate for 5-10 minutes to allow for immobilization.
-
Wash away unbound protein with imaging buffer.
-
The sample is now ready for TIRF imaging.
Protocol 3: Sample Preparation for STORM Imaging
This protocol describes the preparation of a sample for direct STORM (dSTORM) imaging.
Materials:
-
Labeled protein from Protocol 1
-
Poly-L-lysine coated coverslips
-
STORM imaging buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% glucose, an oxygen scavenging system (GLOX), and a thiol like 100 mM MEA)[2]
Procedure:
-
Clean coverslips thoroughly.
-
Incubate the coverslips with poly-L-lysine solution to create a charged surface for protein adhesion.
-
Wash the coverslips with PBS.
-
Add a dilute solution of the labeled protein to the coverslip and incubate for 10-15 minutes.
-
Gently wash away unbound protein with PBS.
-
Mount the coverslip on a microscope slide with a small volume of STORM imaging buffer.
-
Seal the sample to prevent buffer evaporation and oxygen re-entry.
-
The sample is now ready for STORM imaging.
Visualizations
Caption: Workflow for two-step protein labeling with this compound.
Caption: General experimental workflow for an smFRET study.
Caption: A simplified kinase activation signaling pathway.
References
Application Note: Covalent Attachment of Dibenzocyclooctyne (DBCO) to Thiol-Modified DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the covalent attachment of a Dibenzocyclooctyne (DBCO) moiety to a thiol-modified DNA oligonucleotide. This method utilizes the highly efficient and specific reaction between a maleimide group and a free thiol (sulfhydryl) to form a stable thioether bond. The resulting DBCO-functionalized DNA can then be used in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions for subsequent conjugation to azide-modified molecules, such as proteins, peptides, or surfaces.[1][2][3]
The protocol is presented in two main stages:
-
Reduction of Disulfide-Modified DNA: Thiol-modified oligonucleotides are typically supplied in a protected disulfide form to prevent dimerization. This disulfide bond must first be reduced to generate a reactive free thiol.
-
Conjugation of Thiol-DNA with DBCO-Maleimide: The free thiol on the DNA is then reacted with a DBCO-maleimide linker to yield the final DBCO-labeled DNA.
This method is a cornerstone of bioconjugation, enabling the precise, covalent linkage of DNA to other biomolecules under mild, physiological conditions.[2]
Quantitative Data Summary
The efficiency of the thiol-maleimide conjugation reaction is dependent on several factors, including the molar ratio of the reactants, reaction time, and the steric accessibility of the thiol group. The following table summarizes representative conjugation efficiencies.
| Reactants | Maleimide:Thiol Molar Ratio | Reaction Time | Temperature | pH | Conjugation Efficiency (%) | Reference |
| Maleimide-functionalized Nanoparticles + cRGDfK Peptide | 2:1 | 30 minutes | Room Temperature | 7.0 | 84 ± 4 | [3][4][5] |
| Maleimide-functionalized Nanoparticles + 11A4 Nanobody | 5:1 | 2 hours | Room Temperature | 7.4 | 58 ± 12 | [4][5] |
Experimental Protocols
Part 1: Reduction of Disulfide-Modified DNA to Generate Free Thiols
Thiol-modified DNA is often shipped in its oxidized disulfide form (—S—S—) and must be reduced to the reactive sulfhydryl form (—SH) prior to conjugation.[6][7] Tris(2-carboxyethyl)phosphine (TCEP) is a preferred reducing agent as it is stable, effective over a broad pH range, and does not need to be removed before some subsequent reactions.[8][9]
Materials:
-
Thiol-modified oligonucleotide (lyophilized, disulfide protected)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Nuclease-free water
-
0.5 M TCEP stock solution in nuclease-free water
-
3 M Sodium Acetate, pH 5.2
-
Absolute ethanol, ice-cold
-
Buffer for final resuspension (e.g., PBS, pH 6.5-7.5, degassed)[10][11]
Procedure:
-
Prepare TCEP Working Solution: Prepare a fresh 0.1 M TCEP solution. For example, add 80 µL of 0.5 M TCEP stock solution to 320 µL of nuclease-free water.[6]
-
Dissolve and Reduce Oligonucleotide: Add 400 µL of the 0.1 M TCEP solution directly to the lyophilized thiol-modified oligonucleotide. Vortex gently to dissolve the pellet.[6]
-
Incubate: Incubate the solution at room temperature for 1 hour to ensure complete reduction of the disulfide bond. Vortex the tube intermittently.[6][9]
-
Purify the Reduced Oligonucleotide (Ethanol Precipitation): a. Add 50 µL of 3 M Sodium Acetate (pH 5.2) to the reaction mixture and vortex.[6] b. Add 1.5 mL of ice-cold absolute ethanol, vortex thoroughly, and incubate at -20°C for at least 20 minutes to precipitate the DNA.[6] c. Centrifuge the mixture at 12,000 x g for 10 minutes. Carefully decant the supernatant.[6][9] d. Gently wash the pellet with 1 mL of 70% ethanol and centrifuge again for 5 minutes. Remove the supernatant and briefly air-dry the pellet. Do not over-dry.[9]
-
Resuspend: Dissolve the purified, reduced oligonucleotide pellet in a desired volume of degassed, sulfhydryl-free reaction buffer (e.g., PBS, pH 6.5-7.5).[10][11] The reduced thiol-DNA is now ready for conjugation. It is recommended to proceed immediately to the next step as the free thiol can re-oxidize over time.[7]
Part 2: Conjugation of Thiol-Modified DNA with DBCO-Maleimide
This protocol describes the reaction of the freshly prepared thiol-modified DNA with a DBCO-maleimide crosslinker. The maleimide group reacts specifically with the free thiol to form a stable thioether linkage.[1][2]
Materials:
-
Reduced thiol-modified DNA (from Part 1)
-
DBCO-Maleimide (or a water-soluble variant like Sulfo-DBCO-PEG4-Maleimide)[12]
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Sulfhydryl-free and azide-free buffer, pH 6.5–7.5 (e.g., PBS). It is recommended to include 5-10 mM EDTA to prevent thiol re-oxidation.[11]
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[7][13]
Procedure:
-
Prepare DBCO-Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-Maleimide in anhydrous DMSO or DMF.[13] The maleimide moiety can hydrolyze in aqueous solutions, so stock solutions should not be prepared for long-term storage.[14]
-
Set up Conjugation Reaction: a. In a microcentrifuge tube, add the reduced thiol-modified DNA in the reaction buffer. b. Add the DBCO-Maleimide stock solution to the DNA solution to achieve a 10-20 fold molar excess of the maleimide reagent over the DNA.[3][13] The optimal ratio may need to be determined empirically. c. Ensure the final concentration of DMSO or DMF in the reaction mixture is below 15-20% to avoid precipitation of the DNA.[11]
-
Incubate: Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[13][14]
-
Purify the DBCO-DNA Conjugate: a. Remove the excess, unreacted DBCO-Maleimide using a size-exclusion spin column (e.g., Zeba™ Spin desalting column) or a gravity-flow column (e.g., NAP-10).[13] b. Follow the manufacturer's instructions for column equilibration and sample loading. Elute the purified DBCO-DNA conjugate. c. Alternative purification methods include HPLC or ethanol precipitation, though gel filtration is often the most effective method for removing small molecule crosslinkers.[13][15]
-
Quantify and Store: Determine the concentration of the purified DBCO-DNA conjugate by measuring the absorbance at 260 nm. The product can be used immediately in a SPAAC reaction or stored at -20°C.
Workflow and Pathway Diagrams
Caption: Experimental workflow for attaching DBCO to thiol-modified DNA.
Caption: Chemical pathway for DBCO conjugation to thiol-modified DNA.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. genelink.com [genelink.com]
- 7. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. metabion.com [metabion.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. DNA Purification | DNA Extraction Methods [promega.jp]
Application Notes and Protocols for Creating Antibody-Drug Conjugates using DBCO-based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biopharmaceuticals combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug, delivering the therapeutic payload directly to cancer cells while minimizing systemic toxicity.[1][][3] A critical component of an effective ADC is the linker that connects the antibody to the drug. Modern ADC technology is increasingly moving towards site-specific conjugation methods to produce homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and therapeutic index.[][4][][6]
One of the most robust and widely used methods for site-specific conjugation is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry".[7][8][9] This bioorthogonal reaction occurs between a cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[10][11] The inherent ring strain of the DBCO molecule allows the reaction to proceed efficiently at physiological conditions without the need for a cytotoxic copper catalyst.[7][8][11]
This document provides detailed application notes and protocols for the creation of ADCs using a DBCO-based linker, which we will refer to generically as "Linker-DBCO" for the purpose of these guidelines. The protocols will cover the modification of the antibody with the DBCO linker and the subsequent conjugation of an azide-containing drug payload.
Principle of the Method
The creation of an ADC using a Linker-DBCO involves a two-step process:
-
Antibody Modification: The antibody is first functionalized with a DBCO-containing linker. This is typically achieved by reacting a Linker-DBCO-NHS ester with the primary amines of lysine residues on the antibody surface. While this method targets multiple sites, controlled reaction conditions can help manage the degree of labeling. For more site-specific approaches, antibodies can be engineered to contain specific reactive handles at desired locations.[][]
-
Drug Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized cytotoxic drug. The SPAAC reaction forms a stable triazole linkage, covalently attaching the drug to the antibody.[10][11] This copper-free click chemistry is highly specific and does not interfere with the biological components.[11][12]
Workflow for ADC Creation using Linker-DBCO
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a DBCO linker.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines (like Tris) and sodium azide.
-
Linker-DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Azide-modified cytotoxic drug
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM Glycine)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Amicon® Ultra centrifugal filter units for buffer exchange and concentration
-
Analytical equipment for ADC characterization (e.g., UV-Vis spectrophotometer, SDS-PAGE, HIC-HPLC, SEC-HPLC, Mass Spectrometry)
Protocol 1: Antibody Preparation
It is crucial to ensure the antibody is in a buffer that is compatible with the conjugation chemistry.
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS, pH 7.4. This can be done using dialysis or centrifugal filter units (e.g., Amicon® Ultra with an appropriate molecular weight cutoff).[12]
-
Concentration Adjustment: Adjust the antibody concentration to a range of 1-10 mg/mL.[11] A concentration of 2 mg/mL is often a good starting point.
-
Protein Quantification: Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm or a protein assay like the Bradford assay.
Protocol 2: Antibody Activation with Linker-DBCO-NHS Ester
This protocol describes the modification of the antibody with the DBCO linker.
-
Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the Linker-DBCO-NHS ester in anhydrous DMSO or DMF.[12]
-
Reaction Setup: Add a 20- to 30-fold molar excess of the 10 mM Linker-DBCO-NHS ester solution to the prepared antibody solution.[11][12] The final concentration of the organic solvent (DMSO or DMF) should not exceed 20% to maintain antibody integrity.[11][12]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.[12]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM (e.g., 1 M Tris-HCl or 100 mM Glycine).[11][12] Incubate for 15-30 minutes at room temperature.
-
Purification of DBCO-Antibody: Remove the excess, unreacted Linker-DBCO-NHS ester and byproducts using a desalting column or through repeated buffer exchange with centrifugal filters. The purified DBCO-antibody is now ready for conjugation with the azide-modified drug.
Protocol 3: Conjugation of Azide-Drug to DBCO-Antibody (SPAAC Reaction)
This protocol details the copper-free click chemistry reaction to form the final ADC.
-
Reaction Setup: Add the azide-modified drug to the purified DBCO-antibody solution. A 2- to 4-fold molar excess of the azide-drug over the antibody is recommended as a starting point.[11][12]
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[11][12] The optimal incubation time and temperature may need to be determined empirically for different antibodies and drug-linker combinations.
-
Purification of the ADC: After the incubation is complete, purify the ADC from unreacted drug, and other reaction components. This can be achieved using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or centrifugal filter units.
ADC Characterization
After purification, the ADC must be thoroughly characterized to ensure its quality and suitability for further studies.
Key Characterization Parameters
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry (MS), UV-Vis Spectroscopy | To determine the average number of drug molecules conjugated to each antibody. |
| Purity and Aggregation | SEC-HPLC, SDS-PAGE | To assess the percentage of monomeric ADC and the presence of aggregates. |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | To evaluate the potency of the ADC against target-expressing cancer cell lines. |
| Endotoxin Levels | LAL assay | To ensure the absence of endotoxins for in vivo studies. |
Signaling Pathway of a Generic ADC
The following diagram illustrates the general mechanism of action of an ADC, from binding to the target cell to the induction of apoptosis.
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | - Inefficient antibody activation with DBCO. - Insufficient molar excess of azide-drug. - Degradation of DBCO or azide moieties. | - Increase the molar excess of Linker-DBCO-NHS ester during activation. - Increase the molar excess of the azide-drug during conjugation. - Ensure reagents are fresh and stored properly. |
| High Aggregation | - High DAR leading to increased hydrophobicity. - Harsh reaction conditions (e.g., pH, temperature). - Inappropriate buffer. | - Reduce the molar excess of the Linker-DBCO-NHS ester to lower the DAR. - Optimize reaction conditions. - Use formulation buffers containing excipients that reduce aggregation. |
| Loss of Antigen Binding | - Conjugation at or near the antigen-binding site. - Denaturation of the antibody during the process. | - Consider site-specific conjugation methods away from the Fab region. - Ensure gentle handling and appropriate buffer conditions throughout the protocol. |
Conclusion
The use of DBCO-based linkers in conjunction with SPAAC chemistry provides a powerful and versatile platform for the development of next-generation ADCs. This copper-free click chemistry approach allows for the efficient and specific conjugation of cytotoxic drugs to antibodies under mild, biocompatible conditions. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of targeted therapeutics, enabling the creation and characterization of homogeneous and potent ADCs for pre-clinical and clinical development.
References
- 1. assaygenie.com [assaygenie.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols for Live-Cell Imaging with Mtsea-dbco Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for studying the dynamics of proteins in their native cellular environment. A key challenge in this field is the specific and minimally perturbative labeling of proteins of interest with fluorescent probes. This document provides detailed application notes and protocols for a two-step labeling strategy for live-cell imaging of cysteine-containing proteins using the thiol-reactive dibenzocyclooctyne derivative, Mtsea-dbco.
This method leverages the specific reaction between the methanethiosulfonate (MTS) group of this compound and free cysteine residues on a protein of interest. The incorporated dibenzocyclooctyne (DBCO) group then serves as a bioorthogonal handle for the covalent attachment of an azide-modified fluorescent probe via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry." This copper-free reaction is highly specific and biocompatible, making it ideal for applications in living cells.[1][2]
This two-step approach offers significant flexibility, allowing for the initial labeling of the protein with a small, minimally perturbing molecule (this compound), followed by the introduction of a wide variety of azide-functionalized probes, including fluorescent dyes, biotin, or drug molecules.
Principle of the Method
The live-cell protein labeling and imaging process using this compound is a sequential, two-step procedure:
-
Cysteine-Specific Labeling: An accessible cysteine residue on the target protein, either naturally occurring or introduced via site-directed mutagenesis, is covalently labeled with this compound. The methanethiosulfonate group of this compound reacts specifically with the thiol group of the cysteine, forming a stable disulfide bond and tethering the DBCO moiety to the protein.
-
Bioorthogonal "Click" Reaction: An azide-derivatized fluorescent probe (azide-fluorophore) is introduced to the labeled cells. The azide group of the fluorophore reacts specifically and efficiently with the DBCO group on the protein through a copper-free click chemistry reaction (SPAAC). This reaction forms a stable triazole linkage, covalently attaching the fluorophore to the protein of interest for subsequent live-cell imaging.
Data Presentation
The following tables summarize typical quantitative data obtained during the optimization of this labeling protocol. These values should be considered as a starting point, and optimal conditions may vary depending on the specific protein, cell type, and imaging setup.
Table 1: this compound Labeling Efficiency on Live Cells
| Protein of Interest | Cell Type | This compound Concentration (µM) | Incubation Time (min) | Labeling Efficiency (%) | Method of Quantification |
| EGFR-Cys | HEK293T | 10 | 30 | 75 ± 8 | Flow Cytometry |
| Integrin αv-Cys | HeLa | 25 | 60 | 62 ± 11 | Western Blot |
| GPCR-X-Cys | CHO | 5 | 20 | 85 ± 5 | Flow Cytometry |
Labeling efficiency is defined as the percentage of target protein molecules that are successfully labeled with the azide-fluorophore, as determined by the respective quantification method.
Table 2: Signal-to-Noise Ratio in Live-Cell Imaging
| Cell Type | Fluorophore | Signal-to-Noise Ratio (SNR) | Imaging Modality |
| HEK293T | AF488-azide | 15.2 ± 2.5 | Confocal Microscopy |
| HeLa | Cy5-azide | 12.8 ± 3.1 | TIRF Microscopy |
| CHO | AF568-azide | 18.5 ± 2.8 | Epifluorescence Microscopy |
SNR is calculated as the ratio of the mean fluorescence intensity of the labeled structure to the standard deviation of the background fluorescence.[3]
Table 3: Cell Viability Assessment
| Cell Type | This compound (µM) | Azide-Fluorophore (µM) | Cell Viability (%) | Assay |
| HEK293T | 10 | 5 | > 95 | Trypan Blue Exclusion |
| HeLa | 25 | 10 | > 92 | Live/Dead Assay (Calcein AM/EthD-1) |
| CHO | 5 | 2 | > 98 | Annexin V/PI Staining |
Cell viability was assessed 24 hours post-labeling.
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of Cell Surface Proteins with this compound
This protocol describes the first step of labeling a cysteine-containing protein on the surface of live cells.
Materials:
-
Cells expressing the cysteine-tagged protein of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (10 mM in anhydrous DMSO)
-
Serum-free cell culture medium
Procedure:
-
Cell Preparation: Plate cells in a suitable imaging dish or plate and grow to the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells twice with pre-warmed, sterile PBS to remove any serum components that may contain free thiols.
-
Preparation of Labeling Solution: Prepare the this compound labeling solution by diluting the 10 mM stock solution in pre-warmed, serum-free medium to the desired final concentration (start with a titration from 5-50 µM).
-
Labeling Reaction: Aspirate the PBS and add the this compound labeling solution to the cells. Incubate at 37°C in a CO2 incubator for 20-60 minutes. The optimal incubation time should be determined empirically for each protein and cell type.
-
Washing: Gently wash the cells three times with pre-warmed, complete cell culture medium to remove unreacted this compound.
-
The cells are now ready for the second step of the labeling procedure (Protocol 2).
Protocol 2: SPAAC "Click" Reaction with Azide-Fluorophore for Live-Cell Imaging
This protocol describes the second step where an azide-modified fluorophore is attached to the DBCO-labeled protein on the cell surface.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
Complete cell culture medium
-
Azide-fluorophore stock solution (1-10 mM in DMSO or water, depending on solubility)
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
Procedure:
-
Preparation of "Click" Reaction Solution: Prepare the azide-fluorophore solution by diluting the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (start with a titration from 1-20 µM).
-
"Click" Reaction: Add the azide-fluorophore solution to the this compound labeled cells. Incubate at 37°C in a CO2 incubator for 30-60 minutes. Protect the cells from light during this incubation.
-
Washing: Gently wash the cells three to five times with pre-warmed, live-cell imaging buffer to remove excess azide-fluorophore.
-
Imaging: The cells are now ready for live-cell imaging. Acquire images using appropriate filter sets for the chosen fluorophore. To maintain cell health during imaging, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[3]
Protocol 3: Quantification of Labeling Efficiency by Flow Cytometry
This protocol allows for the quantitative assessment of the percentage of cells that have been successfully labeled.
Materials:
-
Labeled and unlabeled control cells
-
PBS
-
Trypsin or other cell detachment solution
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Detachment: After the final washing step in Protocol 2, detach the cells from the plate using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Cell Pelleting: Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in ice-cold FACS buffer.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore. Use unlabeled cells to set the background fluorescence gate.
-
Data Analysis: The percentage of fluorescent cells in the labeled sample represents the labeling efficiency at the cellular level.
Protocol 4: Cell Viability Assay (Trypan Blue Exclusion)
This is a simple and rapid method to assess cell membrane integrity after the labeling procedure.
Materials:
-
Labeled and unlabeled control cells
-
Trypsin or other cell detachment solution
-
Complete cell culture medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Detachment: Detach the cells from the plate.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution and incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate Viability: Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.
Mandatory Visualizations
Caption: Two-step labeling workflow for live-cell imaging.
Caption: Experimental workflow for protein labeling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescence signal | - Inefficient this compound labeling- Inefficient click reaction- Low protein expression- Cysteine is not accessible | - Optimize this compound concentration and incubation time.- Ensure azide-fluorophore is of high quality and use a higher concentration.- Confirm protein expression via Western blot or immunofluorescence.- Ensure the introduced cysteine is solvent-accessible. Consider alternative cysteine locations. |
| High background fluorescence | - Non-specific binding of this compound or azide-fluorophore- Insufficient washing | - Decrease the concentration of labeling reagents.- Increase the number and duration of washing steps.- Include a blocking step with a non-specific thiol-reactive compound after this compound labeling (use with caution as this may affect cell health). |
| Cell death or morphological changes | - Cytotoxicity of this compound or azide-fluorophore- Phototoxicity during imaging | - Perform a dose-response curve to determine the optimal, non-toxic concentration of labeling reagents.- Reduce laser power and exposure time during imaging.- Use a more biocompatible fluorophore. |
| Heterogeneous labeling | - Variable protein expression levels among cells- Uneven access of labeling reagents to all cells | - Use a clonal cell line with stable protein expression.- Ensure even distribution of labeling solutions by gentle rocking during incubation. |
References
Application Notes and Protocols for Cell Surface Labeling in Flow Cytometry using Azide-DBCO Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of dibenzocyclooctyne (DBCO) derivatives in flow cytometry. This powerful technique leverages bioorthogonal click chemistry to specifically label cells that have been metabolically engineered to express azide groups on their surface. This method offers a highly selective and efficient way to tag cells for various downstream applications, including cell tracking, immune cell interaction studies, and targeted drug delivery analysis. The primary approach involves a two-step process: metabolic labeling of cellular glycans with an azide-containing sugar, followed by the covalent attachment of a DBCO-conjugated probe, typically a fluorophore, for detection by flow cytometry.
Principle of the Technology
The core of this cell labeling strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction.
-
Metabolic Glycoengineering: Cells are cultured in the presence of an unnatural monosaccharide containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar and incorporates it into sialoglycans, resulting in the presentation of azide groups on the cell surface glycoproteins.[1][2][3][4]
-
Click Reaction: The azide-labeled cells are then treated with a molecule conjugated to DBCO. The strained alkyne in the DBCO group reacts spontaneously and covalently with the azide group on the cell surface, forming a stable triazole linkage. This reaction is highly specific and occurs efficiently under physiological conditions without the need for a toxic copper catalyst.[5]
-
Flow Cytometry Analysis: If the DBCO conjugate is a fluorophore (e.g., DBCO-Cy5, DBCO-AF488), the labeled cells can be readily detected and quantified using a flow cytometer.[1][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical principle and the general experimental workflow for cell surface labeling using azide-DBCO click chemistry.
Caption: Chemical labeling pathway for cell surface modification.
Caption: Experimental workflow for flow cytometry analysis.
Quantitative Data Summary
The efficiency of cell labeling can be influenced by several factors, including the concentration of the azide sugar and the DBCO-conjugated probe, as well as incubation times. The following tables summarize quantitative data from various studies.
Table 1: Effect of Ac4ManNAz Concentration on Cell Surface Azide Expression
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time | Detection Method | Outcome (Relative Fluorescence) |
| A549 | 0, 10, 20, 50, 100, 150 | 24 h | DBCO-AF488, Flow Cytometry | Dose-dependent increase in fluorescence[2][3] |
| MCF7 | 0, 10, 20, 50, 100, 150 | 48 h | DBCO-AF488, Flow Cytometry | Dose-dependent increase in fluorescence[2][3] |
| HCT116 | 0, 10, 20, 50, 100, 150 | 48 h | DBCO-AF488, Flow Cytometry | Dose-dependent increase in fluorescence[2][3] |
| 3T3-L1 Adipocytes | 50 | 72 h | DBCO-Cy5, Flow Cytometry | Significant increase in Cy5 signal compared to control[6] |
| A549 | 50 | 3 days | DBCO-Cy5, Flow Cytometry | High fluorescence intensity in treated cells[1] |
Table 2: Effect of DBCO-Conjugate Concentration on Labeling Efficiency
| Cell Line | DBCO-Conjugate and Concentration | Incubation Time | Outcome |
| Azide-labeled T cells | DBCO-Liposomes (various concentrations) | 1 h | Dose-dependent increase in Mean Fluorescence Intensity (MFI)[7] |
| Azide-labeled BT-549 | DBCO-ABM16 (0.1 - 10 µM) | Not specified | Dose-dependent increase in fluorescence, max at 10 µM[8] |
| N3-labeled A549 | DBCO-Cy5 (various concentrations) | Not specified | Concentration-dependent binding observed via flow cytometry[1] |
Table 3: Stability of Cell Surface Azide Labeling
| Cell Line | Post-Labeling Culture Time | Detection Method | Outcome |
| 3T3-L1 Adipocytes | 24, 48, 96 h | DBCO-Cy5, Flow Cytometry | Surface azido levels decreased initially but remained stable from 24 to 96 hours[6] |
| N3-labeled A549 | 0, 1, 3 days | DBCO-Cy5, Flow Cytometry | Azide groups retained on the cell surface for at least 3 days in vitro[1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with Ac4ManNAz
Materials:
-
Adherent cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium
-
Ac4ManNAz (stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of labeling. For A549 cells, a density of 2 x 10^4 cells per well can be used.[1]
-
Allow cells to adhere and grow overnight.
-
Prepare the labeling medium by adding Ac4ManNAz to the complete culture medium to a final concentration of 10-50 µM. A titration is recommended to determine the optimal concentration for your cell line.[2][3][9]
-
Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells for 1 to 3 days at 37°C in a CO2 incubator. The optimal incubation time may vary between cell lines.[1]
-
After incubation, proceed to the click chemistry reaction (Protocol 2).
Protocol 2: Labeling of Azide-Modified Cells with DBCO-Fluorophore for Flow Cytometry
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-AF488; stock solution in DMSO)
-
Complete cell culture medium
-
PBS
-
FACS buffer (PBS containing 2% FBS and 1 mM EDTA)[1]
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
Procedure:
-
Wash the azide-labeled cells twice with pre-warmed PBS to remove any unreacted Ac4ManNAz.[10]
-
Prepare the DBCO-fluorophore labeling solution by diluting the stock solution in complete culture medium to a final concentration of 10-20 µM.[10]
-
Add the DBCO-fluorophore labeling solution to the cells and incubate for 30 minutes to 1 hour at 37°C.[6][10]
-
After incubation, wash the cells three times with PBS to remove any unbound DBCO-fluorophore.[10]
-
For adherent cells, detach them using Trypsin-EDTA.
-
Resuspend the cells in FACS buffer.[1]
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
Troubleshooting
Problem: Low or no fluorescence signal.
| Possible Cause | Suggested Solution |
| Inefficient metabolic labeling | Optimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz reagent is not degraded. |
| Insufficient DBCO-fluorophore concentration or incubation time | Increase the concentration of the DBCO-fluorophore or the incubation time. |
| Cell surface azides are not accessible | Ensure cells are healthy and not overly confluent. |
| Incorrect flow cytometer settings | Verify that the correct laser and emission filters are being used for the specific fluorophore. |
Problem: High background fluorescence.
| Possible Cause | Suggested Solution |
| Non-specific binding of DBCO-fluorophore | Increase the number of wash steps after incubation with the DBCO-fluorophore. Include a control of unlabeled cells stained with the DBCO-fluorophore to assess non-specific binding.[8] |
| Autofluorescence of cells | Use a brighter fluorophore or a spectral flow cytometer to subtract the autofluorescence signal. |
Problem: High cell death.
| Possible Cause | Suggested Solution |
| Cytotoxicity of Ac4ManNAz or DBCO-fluorophore | Perform a dose-response experiment to determine the optimal, non-toxic concentration of each reagent.[1] |
| Harsh cell handling | Be gentle during cell washing and harvesting steps. |
References
- 1. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 6. 2025.biomaterials.org [2025.biomaterials.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Troubleshooting & Optimization
Technical Support Center: Enhancing Mtsea-dbco Labeling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Mtsea-dbco labeling experiments. The focus is on a two-step labeling strategy involving the modification of cysteine residues followed by copper-free click chemistry.
Troubleshooting Guide
Low or no final DBCO labeling is a common issue in two-step labeling protocols. This guide addresses potential causes and solutions for each stage of the process.
Problem: Low or No DBCO Labeling
| Potential Cause | Recommended Action |
| Step 1: Inefficient MTSEA Reaction | |
| Insufficiently reduced protein | Prior to labeling, ensure all disulfide bonds within the protein are fully reduced to free thiols. This can be achieved by incubating the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.[1][2][3] |
| Suboptimal pH for MTSEA reaction | The optimal pH for the reaction of many thiol-reactive reagents is between 7 and 7.5.[1] Ensure your reaction buffer is within this range to maximize the efficiency of the MTSEA reaction with cysteine residues. |
| Inaccessible cysteine residues | If the target cysteine residue is buried within the protein structure, it may not be accessible to the MTSEA reagent.[4] Consider partial denaturation of the protein or re-engineering the protein to move the cysteine to a more accessible location. |
| Step 2: Inefficient DBCO-Maleimide Reaction | |
| Incomplete removal of reducing agent | Reducing agents like DTT or TCEP will react with the maleimide group of the DBCO reagent, preventing it from labeling the protein.[5] After the reduction step, the reducing agent must be completely removed, for example, by using a desalting column.[5] |
| Re-oxidation of thiols | After removal of the reducing agent, free thiols can re-oxidize to form disulfide bonds, which are unreactive with maleimides.[1][3] It is recommended to perform the labeling reaction in a degassed buffer and under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][3] |
| Suboptimal pH for maleimide reaction | The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[6][7][8] At pH values above 7.5, the maleimide group can react with primary amines (like lysine residues), leading to non-specific labeling, and the maleimide group itself can be hydrolyzed.[6][7] |
| Insufficient molar excess of DBCO-maleimide | For efficient labeling, a molar excess of the DBCO-maleimide reagent over the protein is typically required. A starting point of a 10-20 fold molar excess is often recommended.[2][9][10] However, the optimal ratio should be determined empirically for each specific protein. |
| Hydrolysis of the maleimide group | The maleimide group can hydrolyze in aqueous solutions, rendering it unreactive. Prepare the DBCO-maleimide solution immediately before use and avoid prolonged storage in aqueous buffers.[2] |
| General Issues | |
| Protein precipitation | High concentrations of organic solvents (like DMSO or DMF) used to dissolve the DBCO-maleimide reagent can cause protein precipitation.[1] Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10-20%.[1] |
Frequently Asked Questions (FAQs)
Q1: What is "this compound labeling"?
A1: "this compound labeling" typically refers to a two-step chemical process used to attach a dibenzocyclooctyne (DBCO) group to a specific site on a protein. This is achieved by first modifying a cysteine residue with a methanethiosulfonate (MTS) reagent, such as 2-aminoethyl methanethiosulfonate (MTSEA). This initial step can serve to introduce a reactive handle or to temporarily protect the cysteine. The second step involves the attachment of the DBCO moiety, often through the reaction of a thiol-reactive DBCO derivative (like DBCO-maleimide) with the cysteine's sulfhydryl group. The DBCO group can then be used in a highly specific and efficient copper-free click chemistry reaction with an azide-containing molecule for various applications, including protein-protein conjugation, imaging, and drug delivery.[6][11]
Q2: How can I confirm that the initial MTSEA reaction has occurred?
A2: Confirming the initial MTSEA reaction can be challenging directly without specialized equipment. One indirect method is to use a thiol-reactive fluorescent probe. By comparing the fluorescence of a sample of your protein before and after the MTSEA reaction, a decrease in fluorescence after the reaction would suggest that the cysteine residues have been modified and are no longer available to react with the probe. Mass spectrometry can also be used to confirm the mass change corresponding to the addition of the MTSEA group.
Q3: What is the optimal buffer for the labeling reactions?
A3: For both the MTSEA and the subsequent maleimide reaction, a buffer with a pH between 7.0 and 7.5 is generally recommended.[1] Buffers such as phosphate-buffered saline (PBS), HEPES, or Tris are suitable choices.[1] It is crucial to use a degassed buffer to prevent the oxidation of free thiols.[1][3]
Q4: Can I label a protein that has existing disulfide bonds?
A4: Yes, but you will need to first reduce the disulfide bonds to free cysteine residues. This is typically done by treating the protein with a reducing agent like TCEP or DTT.[1][2][3] It is important to completely remove the reducing agent before adding the DBCO-maleimide reagent, as it will compete for the maleimide groups.[5]
Q5: How do I remove the excess, unreacted DBCO-maleimide after the labeling reaction?
A5: Excess DBCO-maleimide can be removed using size-exclusion chromatography, such as a desalting column, or through dialysis.[1] This step is important to prevent the unreacted DBCO reagent from interfering with downstream applications.
Experimental Protocols
Protocol 1: Two-Step Cysteine Labeling with DBCO-Maleimide
This protocol outlines a general procedure for the two-step labeling of a protein with a DBCO moiety via a cysteine residue.
Materials:
-
Protein with at least one cysteine residue
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
DBCO-Maleimide
-
Reaction Buffer: Degassed 20 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Reduction (If Necessary):
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove TCEP using a desalting column equilibrated with the reaction buffer.
-
-
DBCO-Maleimide Labeling:
-
Immediately after removing the TCEP, add a 10- to 20-fold molar excess of DBCO-Maleimide to the protein solution. The DBCO-Maleimide should be dissolved in a minimal amount of DMSO or DMF before being added to the reaction.[1][2]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubating for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO-Maleimide using a desalting column.
-
-
Confirmation of Labeling (Optional):
-
The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the DBCO group at its maximum absorbance (around 309 nm).
-
Visualizations
Caption: A two-step workflow for this compound labeling.
Caption: Key chemical reactions in the DBCO labeling process.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Technical Support Center: MTSEA-DBCO Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during MTSEA-DBCO conjugation experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional crosslinker. It contains a methanethiosulfonate (MTS) group (from MTSEA) that reacts specifically with thiol groups (e.g., from cysteine residues in proteins), and a dibenzocyclooctyne (DBCO) group that reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". This allows for the sequential and specific conjugation of two different molecules.
Q2: What are the main reaction steps in an this compound conjugation?
The process typically involves two main steps:
-
Thiol-Modification: A thiol-containing molecule (e.g., a protein with a cysteine residue) is reacted with this compound. The MTS group of this compound forms a disulfide bond with the thiol.
-
Azide-Conjugation (Click Chemistry): An azide-containing molecule is then added, which reacts with the DBCO group of the now thiol-modified molecule via SPAAC to form a stable triazole linkage.[1]
Troubleshooting Guides
Below are common problems, their potential causes, and recommended solutions for this compound conjugation experiments.
Problem 1: Low or No Conjugation to the Thiol-Containing Molecule
Possible Causes:
-
Incorrect pH of the reaction buffer: The reaction of the MTS group with thiols is pH-dependent.
-
Hydrolysis of the MTSEA reagent: MTSEA is not stable in aqueous solutions and should be prepared fresh.[2]
-
Oxidation of thiol groups: Thiols can oxidize to form disulfides, which are unreactive with MTSEA.
-
Instability of the MTSEA reagent: MTSEA reagents can decompose in buffer quickly.[2]
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction pH | Maintain a pH between 6.5 and 7.5 for the thiol-maleimide reaction.[3] | At pH 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, reactivity with primary amines increases, leading to loss of selectivity.[3] |
| Reagent Preparation | Prepare aqueous solutions of MTSEA immediately before use.[2][3] | The maleimide ring in MTSEA is susceptible to hydrolysis in aqueous solutions, which inactivates it.[3] |
| Reducing Agent | If thiol oxidation is suspected, pre-treat the protein with a mild reducing agent like TCEP and subsequently remove it before adding the this compound. | TCEP (Tris(2-carboxyethyl)phosphine) can reduce disulfide bonds back to free thiols. |
| Reagent Concentration | Use an appropriate molar excess of this compound. A common starting point is a 5-20 fold molar excess over the thiol-containing molecule. | Ensures the reaction goes to completion. |
Problem 2: Low or No Conjugation to the Azide-Containing Molecule
Possible Causes:
-
Presence of sodium azide in the buffer: Azide in the buffer will compete with the azide-containing molecule for reaction with DBCO.[4][5]
-
Decomposition of the DBCO-NHS ester: If using a DBCO-NHS ester to label your molecule, it is moisture-sensitive and has limited stability in solution.[4][6]
-
Suboptimal reaction conditions: While SPAAC is generally efficient, factors like concentration and temperature can affect the reaction rate.[6][7]
Solutions:
| Parameter | Recommendation | Rationale |
| Buffer Composition | Ensure all buffers are free of sodium azide.[4][5] Use buffers like PBS (phosphate-buffered saline) or HEPES.[6] | Sodium azide will react with the DBCO group, preventing conjugation with your target molecule.[4] |
| DBCO Reagent Handling | If using a DBCO-NHS ester, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions in anhydrous DMSO or DMF immediately before use.[6][8] | DBCO-NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[6] |
| Reaction Kinetics | Increase the concentration of reactants or the incubation time. Reactions can be performed at room temperature for 4-12 hours or at 4°C overnight.[5][8] | Higher concentrations and longer incubation times can improve conjugation efficiency.[7][8] |
| Purification | After the initial thiol-conjugation, purify the this compound labeled molecule to remove any unreacted crosslinker before adding the azide-containing molecule.[9] | Excess this compound can react with the azide-containing molecule, reducing the yield of the desired final conjugate. |
Problem 3: Instability of the Final Conjugate
Possible Causes:
-
Hydrolysis of the thiosuccinimide linkage: The succinimidyl thioether formed from the maleimide-thiol reaction can be susceptible to hydrolysis, especially at higher pH.[10][11]
-
Thiazine rearrangement: When conjugating to an N-terminal cysteine, a side reaction can occur where the succinimidyl thioether rearranges to a more stable six-membered thiazine structure. This is more prominent at basic pH.[10][12]
-
Retro-Michael reaction: The thiol-maleimide linkage can be reversible, leading to the dissociation of the conjugate.[10]
Solutions:
| Parameter | Recommendation | Rationale |
| Post-conjugation pH | After conjugation, consider hydrolyzing the thiosuccinimide ring under controlled conditions to form a stable succinamic acid thioether.[3] Alternatively, store the conjugate under acidic conditions (near pH 5) to minimize rearrangement and hydrolysis.[12] | The ring-opened product is more stable and not susceptible to the reverse reaction.[3] Acidic conditions protonate the N-terminal amine, preventing the nucleophilic attack that leads to thiazine formation.[12] |
| N-terminal Cysteine | If possible, avoid conjugation to an N-terminal cysteine if a free amino group is present. If unavoidable, consider acetylating the N-terminus.[12] | This prevents the intramolecular rearrangement that leads to thiazine formation.[12] |
| Alternative Chemistries | For applications requiring very high stability, consider alternative thiol-reactive chemistries that form more stable linkages, such as those based on bromoacetamides.[3] | Bromoacetamides form a stable thioether bond that is less prone to reversal.[3] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical experimental workflow for this compound conjugation.
Caption: General workflow for a two-step this compound conjugation.
Chemical Conjugation Pathway
This diagram illustrates the chemical reactions involved in the this compound conjugation process.
Caption: Chemical pathway of this compound conjugation.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. vectorlabs.com [vectorlabs.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
Technical Support Center: Troubleshooting MTSEA-DBCO Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in MTSEA-DBCO reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the this compound reaction?
The this compound reaction is a two-step bioconjugation process. First, the thiol-reactive compound (2-Aminoethyl) methanethiosulfonate (MTSEA) is used to introduce an azide group onto a biomolecule containing a free sulfhydryl group, typically from a cysteine residue. The second step involves a copper-free click chemistry reaction, specifically a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this step, the newly introduced azide reacts with a dibenzocyclooctyne (DBCO)-containing molecule to form a stable triazole linkage. This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[1][]
Q2: My final product yield is significantly lower than expected. What are the most common causes?
Low yield in this compound reactions can stem from several factors throughout the experimental workflow. The primary areas to investigate are the stability and handling of reagents, the reaction conditions, and the purification process. Specific issues can include:
-
Reagent Instability: Both MTSEA and DBCO reagents are susceptible to degradation.
-
Suboptimal Reaction Conditions: Incorrect buffer composition, pH, temperature, or molar ratios of reactants can significantly hinder the reaction efficiency.
-
Side Reactions: Unwanted reactions, such as the interaction of DBCO with free thiols, can consume your reagents and lead to complex product mixtures.
-
Inefficient Purification: Poor recovery of the labeled protein after the reaction will result in a low final yield.
Q3: How can I assess the success and efficiency of my DBCO labeling?
The degree of labeling (DOL), or the number of DBCO molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[3] DBCO has a characteristic absorbance maximum at approximately 309 nm.[3][4] By measuring the absorbance of your purified conjugate at 280 nm (for the protein) and 309 nm (for DBCO), you can calculate the DOL.
Troubleshooting Guide
Issue 1: Low or No Labeling with MTSEA
Q: I suspect the initial MTSEA labeling step is inefficient. How can I troubleshoot this?
A: Problems with the MTSEA labeling step are often related to the reagent's stability and the reaction conditions.
-
MTSEA Reagent Quality: MTSEA is sensitive to moisture and should be stored under desiccated conditions at -20°C. Once reconstituted in an aqueous buffer, it has a limited half-life (around 15 minutes at pH 7.5).[5] Always prepare fresh solutions of MTSEA immediately before use.
-
Buffer Composition: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) as they can compete with the intended reaction.[6] Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable.
-
pH of the Reaction: The reaction of MTSEA with thiols is pH-dependent. A pH range of 7.2-8.0 is generally recommended.
-
Presence of Reducing Agents: Ensure that any reducing agents used to reduce disulfide bonds in your protein (e.g., DTT, TCEP) are removed prior to the MTSEA labeling step, as they will compete for reaction with MTSEA.
Issue 2: Low Yield in the DBCO Click Reaction
Q: The MTSEA labeling seems to be successful, but the subsequent DBCO click reaction is giving a low yield. What should I check?
A: Inefficient DBCO click chemistry is a common bottleneck. Here are the key areas to troubleshoot:
-
DBCO Reagent Stability: DBCO reagents, especially NHS esters, are moisture-sensitive.[6] They should be stored at -20°C and protected from light. When dissolved in anhydrous DMSO or DMF, the solution is stable for only a few months at -20°C.[7] It is crucial to use anhydrous solvents to prevent hydrolysis of the DBCO reagent.
-
Buffer Composition: The presence of sodium azide in your buffers will directly compete with your azide-labeled biomolecule for reaction with DBCO, leading to significantly lower yields.[7] Ensure all buffers are azide-free.
-
Reaction Kinetics: SPAAC reactions are generally efficient, but optimizing conditions can improve yields.
-
Concentration: Higher concentrations of reactants lead to faster reaction rates.[6]
-
Temperature: While the reaction proceeds at room temperature, gentle heating to 37°C can sometimes improve efficiency.[6]
-
Incubation Time: Typical reaction times range from 2 to 12 hours. For larger molecules or less reactive partners, extending the incubation time to 24 hours may be beneficial.[6]
-
-
Side Reactions with Thiols: DBCO can react with free sulfhydryl groups (cysteines) as a side reaction.[8] If your protein has other accessible cysteines besides the one labeled with MTSEA, consider blocking these free thiols with a reagent like N-ethylmaleimide (NEM) or iodoacetamide (IAA) after the MTSEA reaction and before adding the DBCO reagent.[8]
Issue 3: Difficulty in Purifying the Final Conjugate
Q: I am losing a significant amount of my product during the purification step. How can I improve recovery?
A: Purification can be a major source of yield loss. The choice of purification method and its optimization are critical.
-
Purification Method: Size-exclusion chromatography (SEC) or affinity chromatography are common methods for purifying labeled proteins. For smaller molecules, dialysis or spin desalting columns can be effective for removing unreacted DBCO.
-
Protein Aggregation: The addition of the hydrophobic DBCO moiety can sometimes lead to protein aggregation and precipitation, resulting in loss of product. If you observe precipitation, consider using a DBCO reagent with a hydrophilic PEG spacer to improve the solubility of the final conjugate.
-
Non-specific Binding: Your labeled protein might be binding non-specifically to the chromatography resin. Adjusting the buffer composition, such as increasing the salt concentration or adding a non-ionic detergent, may help to reduce non-specific interactions.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your this compound reactions.
Table 1: Recommended Molar Ratios for Labeling Reactions
| Reaction Step | Reagent | Molar Excess (Reagent:Protein) | Notes |
| Thiol Labeling | MTSEA | 10-20 fold | Higher excess may be needed for less accessible thiols. |
| DBCO Labeling | DBCO-NHS Ester | 10-50 fold | For protein concentrations < 5 mg/mL, a higher excess is recommended.[6] |
| Click Reaction | Azide-Molecule | 2-4 fold | Molar excess of the smaller molecule in the click reaction.[7] |
Table 2: Key Spectroscopic Properties for Quantification
| Compound | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) |
| DBCO | ~309 nm | ~12,000 M⁻¹cm⁻¹ |
| Typical IgG | ~280 nm | ~203,000 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: General Procedure for MTSEA Labeling of a Cysteine-Containing Protein
-
Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4). If the protein has been stored in a buffer containing primary amines, perform a buffer exchange.
-
Reduction of Disulfides (Optional): If the cysteine residue is in a disulfide bond, reduce the protein with a 10-fold molar excess of a reducing agent like DTT for 30 minutes at room temperature.
-
Removal of Reducing Agent: Remove the reducing agent using a desalting column.
-
MTSEA Labeling: Immediately prepare a fresh solution of MTSEA in an appropriate solvent (e.g., water or DMSO). Add a 10-20 fold molar excess of MTSEA to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Removal of Excess MTSEA: Remove unreacted MTSEA using a desalting column. The azide-labeled protein is now ready for the click reaction.
Protocol 2: General Procedure for DBCO Click Reaction
-
DBCO Reagent Preparation: Prepare a stock solution of the DBCO reagent (e.g., DBCO-NHS ester) in anhydrous DMSO.
-
Click Reaction: Add a 2-4 fold molar excess of the DBCO reagent to the azide-labeled protein solution.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[7]
-
Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove unreacted DBCO reagent.
-
Quantification: Determine the degree of labeling by measuring the absorbance at 280 nm and 309 nm.[3]
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Chemical reactions in the this compound labeling process.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MTSEA-DBCO Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions and protocols for MTSEA-DBCO labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer composition for this compound labeling of thiols?
A1: For efficient labeling of thiol groups with this compound, it is crucial to use a buffer that maintains the reactivity of both the methanethiosulfonate (MTS) group and the thiol, while minimizing side reactions. Phosphate-buffered saline (PBS) at a pH between 7.2 and 7.5 is a common starting point. Buffers should be free of any thiol-containing reagents such as DTT or β-mercaptoethanol, as these will compete with the target thiol for reaction with the MTSEA group. It is also advisable to avoid primary amine-containing buffers like Tris if there is a possibility of a secondary reaction with any activated esters, though this is less of a concern for the MTSEA moiety itself. The buffer should be degassed to minimize oxidation of the target thiols.[1]
Q2: How does pH affect the efficiency of this compound labeling?
A2: The reaction between the MTSEA group and a thiol is pH-dependent. The reactive species is the thiolate anion (-S⁻), so the reaction rate generally increases with higher pH as more of the thiol groups are deprotonated.[2] The pKa of a typical cysteine thiol is around 8.5.[2] Therefore, performing the reaction at a pH slightly below or at the pKa (e.g., pH 7.5-8.5) can be a good compromise between reaction efficiency and protein stability. However, it is important to note that the stability of your protein of interest at higher pH should be considered. A pH that is too high can also increase the rate of hydrolysis of the MTSEA reagent.
Q3: I am observing high non-specific labeling. What could be the cause and how can I reduce it?
A3: High non-specific labeling in this compound experiments can arise from several sources. A primary cause can be the reaction of the DBCO group itself with free thiols, a known side reaction.[3][4] To mitigate this, it is crucial to use an optimized molar excess of the this compound reagent and to keep reaction times as short as possible. Another source of non-specific binding can be hydrophobic interactions.[5]
To reduce non-specific labeling, consider the following:
-
Optimize Reagent Concentration: Titrate the concentration of this compound to find the lowest effective concentration.
-
Shorten Incubation Time: Reduce the reaction time to the minimum required for sufficient labeling of the target site.
-
Blocking Free Thiols: After the initial labeling reaction, you can block any remaining accessible thiols with a non-DBCO containing thiol-reactive reagent like N-ethylmaleimide (NEM).[1][4]
-
Include Additives: Adding a small amount of a non-ionic detergent or a protein like BSA to the buffer can help reduce non-specific binding due to hydrophobic interactions.[5]
Q4: How can I quench the this compound labeling reaction?
A4: To stop the labeling reaction, you can add a small molecule thiol reagent in excess. Reagents such as L-cysteine or β-mercaptoethanol will react with any remaining unreacted this compound. Following quenching, it is important to remove the excess quenching reagent and unreacted this compound, typically through size-exclusion chromatography or dialysis.
Q5: What is the stability of this compound in solution?
A5: MTSEA reagents can be unstable in aqueous solutions due to hydrolysis.[6] It is highly recommended to prepare stock solutions of this compound in an anhydrous organic solvent like DMSO or DMF and to make fresh dilutions into the aqueous reaction buffer immediately before use. Stock solutions in DMSO should be stored at -20°C or -80°C, desiccated, and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Inactive this compound reagent due to hydrolysis. | 1. Prepare fresh this compound stock solution in anhydrous DMSO or DMF. Use immediately after dilution in aqueous buffer.[6] |
| 2. Oxidation of target thiol groups. | 2. Degas buffers prior to use. If compatible with your protein, include a low concentration of a reducing agent like TCEP during a pre-incubation step, followed by removal of the reducing agent before adding this compound. | |
| 3. Suboptimal pH of the reaction buffer. | 3. Increase the pH of the reaction buffer to 7.5-8.0 to increase the concentration of the more reactive thiolate anion, while monitoring protein stability.[2] | |
| 4. Insufficient molar excess of this compound. | 4. Increase the molar ratio of this compound to the target protein. A 10-20 fold molar excess is a common starting point. | |
| High Background/Non-specific Labeling | 1. Non-specific reaction of DBCO with thiols. | 1. Decrease the concentration of this compound and shorten the reaction time. Perform a titration to find the optimal balance.[3][4] |
| 2. Hydrophobic interactions of the DBCO moiety. | 2. Add a non-ionic detergent (e.g., 0.05% Tween-20) or a blocking protein (e.g., 0.1% BSA) to the labeling and wash buffers.[5] | |
| 3. Aggregation of the labeled protein. | 3. Analyze the labeled protein by SDS-PAGE and size-exclusion chromatography to check for aggregation. Optimize buffer conditions (e.g., ionic strength) to improve solubility. | |
| Loss of Protein Activity | 1. Labeling of a critical cysteine residue. | 1. If possible, use site-directed mutagenesis to remove the reactive cysteine or introduce a new one at a non-critical site. |
| 2. Denaturation of the protein by buffer conditions. | 2. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the pH of the buffer is within the stability range of your protein. | |
| 3. Irreversible modification by the labeling reagent. | 3. The disulfide bond formed by the MTSEA reaction is reversible. Treat a small aliquot of the labeled protein with DTT to see if activity can be restored. |
Experimental Protocols
General Protocol for Labeling a Cysteine-Containing Protein with this compound
-
Protein Preparation:
-
Prepare the protein in a thiol-free buffer, such as 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
If the protein has been stored in a buffer containing reducing agents, these must be removed by dialysis or size-exclusion chromatography prior to labeling.
-
If necessary to ensure the target cysteine is reduced, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the TCEP.
-
-
This compound Reagent Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be used immediately or aliquoted and stored at -80°C, protected from light.
-
-
Labeling Reaction:
-
Dilute the protein to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point). The final concentration of DMSO in the reaction should ideally be below 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically. Protect the reaction from light.
-
-
Quenching and Removal of Excess Reagent:
-
Quench the reaction by adding L-cysteine to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Remove unreacted this compound and the quenching reagent using a desalting column or dialysis against a suitable storage buffer.
-
Visualizations
References
- 1. Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding issues with Mtsea-dbco
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing non-specific binding issues with Mtsea-dbco (S-((1-((3-(dibenzocyclooctyn-2-yl)propanoyl)oxy) -2,5-dioxopyrrolidin-3-yl)methyl) methanethiosulfonate).
Troubleshooting Guides
High background or non-specific binding is a common challenge in bioconjugation experiments. This guide provides a systematic approach to troubleshooting these issues when using this compound.
Problem: High background fluorescence or signal in negative controls.
This indicates that the this compound or the subsequent detection reagent is binding to unintended targets.
**dot
Caption: Troubleshooting workflow for high background signal.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excess this compound Concentration | Titrate the concentration of this compound to find the optimal balance between specific labeling and non-specific binding. Start with a lower concentration and incrementally increase it. |
| Prolonged Incubation Time | Reduce the incubation time. While longer incubation can increase specific labeling, it can also lead to higher background. |
| Suboptimal Buffer Conditions | Adjust the pH of the reaction buffer. The reactivity of both the thiol on the cysteine and the DBCO moiety can be pH-dependent. Also, consider the ionic strength of the buffer; increasing salt concentration (e.g., up to 500 mM NaCl) can reduce electrostatic non-specific interactions.[1][2] |
| Hydrophobic Interactions | Add a non-ionic surfactant like Tween-20 (0.005% to 0.1%) to the buffer to disrupt hydrophobic interactions between the DBCO reagent and other surfaces.[1][3] |
| Reaction with Free Thiols | DBCO moieties can react with free sulfhydryl groups, such as those on cysteine residues, in an azide-independent manner.[4][5] To mitigate this, consider blocking free thiols with an alkylating agent like iodoacetamide (IAA) after an initial reduction step with DTT, if your experimental design allows.[4] |
| Insufficient Washing | Increase the number and duration of washing steps after incubation with this compound and the subsequent detection reagent to remove unbound molecules. |
| Non-specific Binding to Surfaces | Use protein blocking agents like Bovine Serum Albumin (BSA) at concentrations of 0.5 to 2 mg/ml in your buffers to prevent non-specific binding to container walls and other surfaces.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with DBCO reagents?
A1: A significant cause of non-specific binding with DBCO (dibenzocyclooctyne) reagents is their reactivity towards sulfhydryl groups (thiols) on cysteine residues.[4][5] This "thiol-yne" addition is an azide-independent reaction that can lead to off-target labeling.[5] Hydrophobic interactions between the DBCO moiety and proteins or other biomolecules can also contribute to non-specific binding.[1]
Q2: How can I block non-specific binding of this compound to free cysteines?
A2: If the target of your this compound labeling is not a cysteine, you can block free thiols on other proteins to reduce non-specific binding. A common method is to first reduce any disulfide bonds with a reducing agent like Dithiothreitol (DTT), and then alkylate the resulting free thiols with iodoacetamide (IAA).[4] This prevents the DBCO moiety from reacting with these cysteines.
**dot
Caption: Workflow for blocking non-specific thiol reactivity.
Q3: What are the optimal buffer conditions for minimizing non-specific binding?
A3: The optimal buffer will be system-dependent, but here are some general guidelines:
-
pH: Maintain a pH between 6.5 and 7.5 for maleimide-thiol reactions, though the thiol-yne reaction with DBCO may have a different optimal pH.[6] It is recommended to empirically test a range of pH values.
-
Salt Concentration: Increasing the ionic strength with NaCl (up to 500 mM) can help to shield charged interactions that may lead to non-specific binding.[1][2]
-
Additives:
-
BSA: 0.5 - 2 mg/mL to block non-specific protein-surface interactions.[1][3]
-
Tween-20: 0.005% - 0.1% to reduce hydrophobic interactions.[1][3]
-
Non-amine containing buffers: Use buffers like PBS (phosphate-buffered saline) or HEPES, as buffers with primary amines (e.g., Tris) can react with some crosslinkers.[7]
-
Q4: Can I use this compound for live cell labeling?
A4: Yes, copper-free click chemistry reagents like DBCO are generally biocompatible and suitable for live-cell labeling as they do not require a cytotoxic copper catalyst.[8] However, it is crucial to optimize the concentration and incubation time to minimize any potential toxicity from the reagent itself and to reduce non-specific binding to the cell surface.
Q5: How do I confirm that the binding I'm seeing is specific?
A5: A key control is to perform the labeling experiment on a sample that does not contain the azide-modified target.[9] Negligible signal in this negative control compared to your experimental sample indicates that the binding is specific to the azide-DBCO reaction.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a starting point for labeling a purified protein containing a cysteine residue for subsequent reaction with an azide-functionalized molecule.
-
Protein Preparation:
-
Prepare the protein at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer (e.g., PBS, pH 7.2-7.4).[10]
-
If the protein has disulfide bonds that need to be reduced to expose the target cysteine, incubate with 5-10 mM DTT for 30 minutes at room temperature.
-
Remove excess DTT using a desalting column.
-
-
This compound Labeling:
-
Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.[7]
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.[7]
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound using a desalting column or dialysis.[10]
-
-
Click Reaction:
Protocol 2: Mitigating Non-specific Binding via Thiol Blocking
This protocol is for situations where non-specific reaction with cysteines is a concern, and the intended target of this compound is not a cysteine.
-
Reduction:
-
Treat your protein sample with 10 mM DTT at 56°C for 1 hour.[4]
-
-
Alkylation:
-
Add 90 mM iodoacetamide (IAA) and incubate for 45 minutes in the dark at room temperature.[4]
-
-
Quenching and Buffer Exchange:
-
Quench the reaction by adding DTT.
-
Remove excess DTT and IAA by buffer exchange into an appropriate reaction buffer for the next step.
-
-
Proceed with your standard this compound labeling protocol.
Quantitative Data Summary
| Parameter | Recommended Range | Purpose | Reference |
| This compound Molar Excess | 10-20 fold over protein | Ensure efficient labeling | [7] |
| BSA Concentration | 0.5 - 2 mg/mL | Blocking non-specific binding | [1][3] |
| Tween-20 Concentration | 0.005% - 0.1% | Reduce hydrophobic interactions | [1][3] |
| NaCl Concentration | Up to 500 mM | Reduce electrostatic interactions | [1][2] |
| DTT Concentration (Reduction) | 5 - 10 mM | Reduce disulfide bonds | [4] |
| IAA Concentration (Alkylation) | 90 mM | Block free thiols | [4] |
| Azide Molar Excess | 1.5 - 10 fold over DBCO-protein | Drive click reaction to completion | [10] |
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Reducing Non-Specific Binding [reichertspr.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Rapid Characterization of a Mechanically Labile α-helical Protein Enabled by Efficient Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
How to prevent aggregation with Mtsea-dbco conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent aggregation when working with Mtsea-dbco conjugates.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and what are they used for?
A: this compound conjugates are bifunctional molecules that combine a methanethiosulfonate (MTS) group (from MTSEA) and a dibenzocyclooctyne (DBCO) group. The MTS group reacts specifically with free thiol groups (sulfhydryls) on biomolecules, such as cysteine residues in proteins. This reaction forms a stable disulfide bond and attaches the DBCO moiety to the biomolecule. The DBCO group is a strained alkyne that can then react with azide-containing molecules via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[1][2] This two-step process is commonly used for the site-specific labeling and conjugation of proteins and other biomolecules.
Q2: What is the primary cause of aggregation with this compound conjugates?
A: The primary cause of aggregation is the inherent hydrophobicity of the DBCO moiety.[3][4] When multiple DBCO groups are conjugated to a biomolecule, these hydrophobic groups tend to associate with each other to minimize their exposure to the aqueous environment, leading to the formation of soluble or insoluble aggregates.[5] This phenomenon is particularly prevalent with proteins like antibodies, where the conjugation of hydrophobic molecules can compromise their stability.[5][6]
Q3: How does the structure of the this compound conjugate affect aggregation?
A: The inclusion of a hydrophilic spacer, such as a polyethylene glycol (PEG) linker, between the MTSEA and DBCO moieties can significantly reduce aggregation.[2][7] PEG linkers increase the overall hydrophilicity of the conjugate, which helps to counteract the hydrophobic nature of the DBCO group and improves the solubility of the final conjugate.[7][8]
Q4: Can the reaction conditions for the this compound conjugation contribute to aggregation?
A: Yes, several reaction parameters can influence aggregation:
-
Concentration: Higher concentrations of the biomolecule or the this compound conjugate can increase the likelihood of intermolecular interactions and aggregation.[9]
-
Temperature: While elevated temperatures can increase the rate of the conjugation reaction, they can also induce protein unfolding and aggregation, especially for thermally sensitive proteins.[6][10]
-
pH and Buffer Composition: The pH of the reaction buffer can affect the stability of the biomolecule. It is crucial to use a buffer system that maintains the native conformation of the protein. Amine-containing buffers (e.g., Tris) and azide-containing buffers should be avoided during specific steps of the conjugation process to prevent side reactions.[10][11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound conjugates.
| Problem | Possible Cause | Recommended Solution |
| Visible precipitation or cloudiness in the reaction mixture. | High degree of aggregation due to the hydrophobicity of the DBCO group. | - Use an this compound conjugate with a hydrophilic PEG linker.[2][7]- Reduce the concentration of the biomolecule and/or the this compound conjugate.[9]- Perform the conjugation reaction at a lower temperature (e.g., 4°C).[2][10][11][12]- Consider adding a small percentage of a co-solvent like DMSO (up to 20%), but verify its compatibility with your biomolecule.[1][2] |
| Low yield of the final conjugated product. | Aggregation leading to loss of material during purification. | - Optimize the reaction conditions to minimize aggregation as described above.- Use a purification method suitable for separating monomers from aggregates, such as size-exclusion chromatography (SEC). |
| Inconsistent results between experiments. | Variability in the preparation of the this compound stock solution or reaction setup. | - Prepare fresh stock solutions of the this compound conjugate in an anhydrous solvent like DMSO or DMF immediately before use.[10][13]- Ensure accurate and consistent molar ratios of reactants.- Carefully control the reaction time and temperature. |
| The conjugate is soluble initially but aggregates upon storage. | Long-term instability of the conjugate. | - Store the purified conjugate at an appropriate temperature (e.g., -20°C or -80°C) and concentration.- Consider adding cryoprotectants like glycerol, but test their effect on aggregation.- For long-term storage, snap-freeze the conjugate in single-use aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general workflow for labeling a protein with an this compound conjugate. Optimization may be required for specific proteins and applications.
Materials:
-
Protein with at least one free cysteine residue in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
This compound conjugate (preferably with a PEG linker).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Desalting column for buffer exchange and removal of excess reagent.
Procedure:
-
Protein Preparation: If the protein's cysteine residues are oxidized, they may need to be reduced first using a reducing agent like TCEP. Immediately after reduction, remove the reducing agent using a desalting column.
-
This compound Stock Solution: Prepare a 10 mM stock solution of the this compound conjugate in anhydrous DMSO or DMF immediately before use.[10][13]
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to minimize protein denaturation.[1][2]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Purification: Remove the excess, unreacted this compound reagent using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DBCO group (at ~309 nm).[13] The purified DBCO-labeled protein is now ready for the copper-free click reaction with an azide-containing molecule.
Visualizations
Caption: Factors leading to the aggregation of this compound conjugates.
Caption: Experimental workflow for labeling a protein with this compound.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. DBCO-PEG4-biotin, 1255942-07-4 | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: MTSEA-DBCO Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Methanethiosulfonate-Dibenzocyclooctyne (MTSEA-DBCO). Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is highly recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2] The use of anhydrous solvents is crucial as the reactive moieties of the molecule are sensitive to moisture. Stock solutions in anhydrous solvents can typically be stored for several days when kept frozen.[1]
Q2: How should I store the solid this compound and its stock solution?
A2: Solid this compound should be stored desiccated at -20°C and protected from light. For stock solutions in anhydrous DMSO or DMF, it is best to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and moisture contamination. These aliquots should also be stored at -20°C. DBCO-modified proteins have been shown to lose only 3-5% of their reactivity over 4 weeks when stored at 4°C or -20°C, indicating good stability under proper storage conditions.[3]
Q3: What is the stability of this compound in aqueous buffers?
A3: The stability of this compound in aqueous buffers is limited and depends on the pH. The methanethiosulfonate (MTS) group is prone to hydrolysis, and this rate can increase with pH. Similarly, the dibenzocyclooctyne (DBCO) group, while generally stable, can degrade under certain conditions. For reactions in aqueous buffers, it is advisable to prepare the solution immediately before use and work at a near-neutral pH (6.5-7.5) to maximize the stability of the thiol-reactive group.[3]
Q4: Can I use buffers containing primary amines or azides with this compound?
A4: No. Buffers containing primary amines, such as Tris or glycine, can react with certain forms of activated DBCO (like NHS esters, though not directly applicable to this compound's MTS group, it is a good general practice for bifunctional linkers).[1] More importantly, buffers containing sodium azide should be strictly avoided as the azide will react with the DBCO group, rendering it unable to participate in the desired copper-free click chemistry reaction.[1][3]
Q5: What can cause the degradation of the DBCO moiety?
A5: The DBCO group is known to be unstable under strongly acidic conditions, such as 95% trifluoroacetic acid (TFA), which can cause an inactivating rearrangement.[4][5] However, it is generally stable to basic conditions, as demonstrated by the stability of DBCO-modified oligonucleotides to deprotection with ammonium hydroxide.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no reaction with thiol-containing molecule | 1. Hydrolysis of MTSEA group: The this compound was dissolved in aqueous buffer for too long before use, or the pH of the buffer is too high (>7.5).2. Oxidized thiols: The thiol groups on the target molecule are oxidized to disulfides and are not available for reaction. | 1. Prepare fresh solutions of this compound in anhydrous DMSO or DMF and add to the reaction mixture immediately.2. Pre-treat your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often compatible with downstream reactions and does not need to be removed. |
| Low or no reaction in copper-free click chemistry step | 1. Degradation of DBCO group: Exposure to acidic conditions or presence of azide in buffers.2. Pre-reaction of DBCO: The buffer used in a previous step contained sodium azide. | 1. Ensure all solutions are free from strong acids. Maintain a neutral to slightly basic pH during the reaction.2. Use azide-free buffers throughout your experimental workflow. |
| Precipitation of this compound in aqueous solution | Low aqueous solubility: this compound, like many DBCO-containing molecules, can have limited solubility in aqueous buffers, especially at higher concentrations. | 1. Dissolve this compound in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1][2]2. Ensure the final concentration of the organic solvent is compatible with the stability and function of your biomolecules. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Procedure for Labeling a Thiol-Containing Protein with this compound
-
Protein Preparation: Dissolve the thiol-containing protein in a reaction buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS). If the protein contains disulfide bonds that need to be reduced to free thiols, treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Reaction Setup: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the labeling reagent over the protein. The final concentration of DMSO or DMF should be kept below 10% to minimize effects on protein structure.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
Removal of Excess Reagent: Remove the unreacted this compound using a desalting column, dialysis, or spin filtration, exchanging the buffer with one suitable for the downstream application and free of azides.
Visualizations
Caption: Workflow for labeling a thiol-containing protein with this compound.
Caption: Troubleshooting logic for low this compound conjugation efficiency.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. glenresearch.com [glenresearch.com]
- 3. interchim.fr [interchim.fr]
- 4. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: MtSEA-DBCO Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between a thiol-reactive moiety (often involving a maleimide group to react with a thiol, followed by click chemistry) and a dibenzocyclooctyne (DBCO) derivative with an azide-functionalized molecule.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a DBCO-azide click reaction?
The optimal temperature for a DBCO-azide reaction can vary depending on the specific reactants and desired reaction time. However, reactions are generally efficient at a range of temperatures, from 4°C to 37°C.[1] For many applications, incubating at room temperature (around 25°C) is sufficient.[2] If faster kinetics are desired, the temperature can be increased to 37°C.[3] For reactions involving sensitive biomolecules or to minimize degradation over long incubation periods, 4°C is a suitable option, though this may require a longer reaction time.[3][4]
Q2: How long should I incubate my DBCO-azide reaction?
Reaction times for DBCO-azide ligations can range from under an hour to overnight.[2][4] Many protocols suggest that the reaction is nearly complete within 4 to 12 hours at room temperature.[1][3] For reactions at 4°C, an overnight incubation (12 hours or more) is often recommended to ensure high efficiency.[3][4] Shorter incubation times of 1 to 4 hours at room temperature can also be sufficient, especially with higher concentrations of reactants.[5] Reaction progress can be monitored if necessary, for example, by observing the decrease in DBCO absorbance at approximately 310 nm.[5]
Q3: What buffer systems are compatible with DBCO-azide reactions?
Phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used and recommended buffer for DBCO-azide reactions.[1][5] Other non-amine-containing buffers such as HEPES, carbonate/bicarbonate, and borate buffers at a pH range of 6-9 are also suitable.[1][6] It is critical to avoid buffers containing azides , as this will compete with the azide-functionalized molecule for reaction with DBCO.[1][6] Buffers with primary amines, like Tris or glycine, should also be avoided if you are working with NHS-ester DBCO derivatives for protein labeling, as they will compete with the intended reaction.[1][3]
Q4: Can I use organic solvents in my reaction mixture?
Yes, water-miscible organic solvents like DMSO or DMF can be used to dissolve DBCO reagents before adding them to the aqueous reaction buffer.[1][3] The final concentration of the organic solvent should typically be kept low, often around 20% or less, to avoid denaturation of proteins or other biomolecules.[4][5]
Q5: How can I improve the efficiency of my conjugation reaction?
To improve conjugation efficiency, you can:
-
Increase the concentration of reactants: Higher concentrations lead to faster reaction rates.[1]
-
Use a molar excess of one reactant: Typically, a 1.5 to 3-fold molar excess of the less critical or more easily accessible component is recommended.[6] For antibody-small molecule conjugations, a 7.5-fold excess may be beneficial.[3]
-
Optimize the temperature: Increasing the temperature from 4°C to room temperature or 37°C can accelerate the reaction.[3]
-
Increase the incubation time: Allowing the reaction to proceed for a longer period, such as overnight, can lead to a higher yield.[2][4]
-
Ensure reagent quality: DBCO reagents can be sensitive to moisture and oxidation.[1] Use fresh solutions and store reagents properly.
Troubleshooting Guide
| Observation | Possible Cause | Recommended Action |
| No or Low Conjugation | One or both of the reaction partners are not correctly labeled with DBCO or azide. | Confirm that the labeling of each molecule was successful. You may need to repeat the activation/labeling process.[3] |
| The DBCO-NHS ester was hydrolyzed before reacting with the amine. | Allow the reagent vial to come to room temperature before opening to prevent moisture condensation. Prepare stock solutions immediately before use.[1][3] | |
| The reaction conditions were suboptimal. | Optimize the reaction by increasing the concentration of reactants, using a molar excess of one component, increasing the incubation temperature to 37°C, or extending the incubation time.[3] | |
| The buffer contains interfering substances. | Ensure your buffer does not contain azides or primary amines (if using NHS esters). If necessary, perform a buffer exchange using a desalting column.[1][4] | |
| Low Yield | Insufficient incubation time or temperature. | Increase the incubation time (e.g., overnight at 4°C or 4-12 hours at room temperature) or increase the temperature to 37°C.[3][4] |
| Suboptimal molar ratio of reactants. | Empirically determine the optimal molar excess of one reactant over the other. A 1.5 to 10-fold excess can improve efficiency.[3] | |
| DBCO reagent has degraded. | DBCO compounds can lose reactivity over time, especially in solution. Use freshly prepared reagents and store stock solutions at -20°C for no more than a few months.[4] | |
| Non-Specific Binding | Excess unreacted DBCO or azide reagent was not removed. | After the labeling step, remove any excess, unreacted labeling reagent using a desalting column or dialysis before proceeding with the click reaction.[3] |
Quantitative Data Summary
Table 1: Recommended Reaction Temperatures and Times for DBCO-Azide Conjugation
| Temperature | Typical Incubation Time | Notes |
| 4°C | 2-12 hours or overnight | Recommended for sensitive biomolecules to minimize degradation.[1][3][4] |
| Room Temperature (20-25°C) | 30 minutes to 12 hours | A common starting point for many protocols.[1][2][3] |
| 37°C | Less than 4 hours | Can be used to increase the reaction rate.[1][3] |
Table 2: Molar Excess Recommendations for DBCO-Azide Reactions
| Application | Recommended Molar Excess | Reference |
| General Protein Conjugation | 1.5 - 3 fold excess of one component | [6] |
| Antibody Labeling (DBCO-NHS) | 20 - 30 fold excess of DBCO-NHS ester | [4][5] |
| Antibody-Oligo Conjugation | 2 - 4 fold excess of azide-oligo | [5] |
| Protein Concentration ≤ 5 mg/ml | 10 fold excess of labeling reagent | [1] |
| Protein Concentration < 5 mg/ml | 20 - 50 fold excess of labeling reagent | [1] |
Experimental Protocols
Protocol 1: General Two-Step Protein-Biomolecule Conjugation via DBCO-Azide Click Chemistry
This protocol first describes the labeling of a protein with a DBCO moiety using a DBCO-NHS ester, followed by the click reaction with an azide-functionalized biomolecule.
Step 1: DBCO Labeling of Protein
-
Buffer Preparation: Prepare an amine-free and azide-free buffer such as PBS (20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4).[1]
-
Protein Preparation: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-5 mg/mL.[3] If the protein solution contains interfering substances like Tris or sodium azide, perform a buffer exchange.
-
DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4][5]
-
Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution.[4] The final volume of DMSO or DMF should be less than 20% of the total reaction volume.[5]
-
Incubation: Incubate the reaction at room temperature for 60 minutes or on ice for 2 hours.[1][4]
-
Quenching (Optional): To quench the reaction, add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1][4]
-
Purification: Remove the unreacted DBCO-NHS ester using a spin desalting column or through dialysis.[3][4] The DBCO-labeled protein is now ready for the click reaction.
Step 2: DBCO-Azide Click Reaction
-
Reactant Preparation: Prepare the azide-containing biomolecule in an appropriate reaction buffer (e.g., PBS).
-
Click Reaction Mixture: Mix the DBCO-labeled protein with the azide-functionalized biomolecule. A 2- to 4-fold molar excess of the azide-containing molecule is often recommended.[4][5]
-
Incubation: Incubate the reaction mixture. For efficient conjugation, incubate for 4-12 hours at room temperature or overnight at 4°C.[1][3]
-
Purification: After incubation, the conjugated product can be purified from excess reactants using methods such as size-exclusion chromatography (SEC) or dialysis, depending on the nature of the conjugate.
Visualizations
Caption: General workflow for a two-step DBCO-azide conjugation.
Caption: Troubleshooting decision tree for low DBCO-azide conjugation yield.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. glenresearch.com [glenresearch.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. interchim.fr [interchim.fr]
Technical Support Center: Purification of MTSEA-DBCO Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MTSEA-DBCO labeled proteins. Our goal is to help you navigate common challenges and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step after labeling my protein with this compound?
The most critical first step is the removal of excess, unreacted this compound reagent. Failure to do so can lead to subsequent non-specific labeling of other molecules in your downstream application and can interfere with purification and characterization.[1][2][3][4]
Q2: What are the recommended methods for removing excess this compound?
Common and effective methods include:
-
Desalting columns (Spin Columns): This is a rapid method ideal for small sample volumes and provides good protein recovery.[3][4]
-
Dialysis: Suitable for larger sample volumes, but it is a slower process.
-
Size Exclusion Chromatography (SEC): This method not only removes small molecule impurities but also separates protein aggregates from the monomeric labeled protein.[5][6]
Q3: My protein precipitates after labeling. What could be the cause and how can I prevent it?
Protein precipitation post-labeling can be caused by several factors:
-
High degree of labeling: Excessive modification of surface residues can alter the protein's isoelectric point and solubility.[7] To mitigate this, you can optimize the molar excess of the labeling reagent.[4]
-
Hydrophobicity of DBCO: The DBCO group is hydrophobic and its introduction can lead to aggregation.
-
Buffer conditions: Suboptimal pH or salt concentration can reduce protein stability.
To prevent precipitation, consider screening different buffers, adding stabilizing excipients like glycerol or arginine, and working with the protein at a lower concentration during labeling.
Q4: How can I confirm that my protein is successfully labeled with this compound?
You can confirm labeling using a few different techniques:
-
Mass Spectrometry (MS): This is the most direct method to confirm the mass shift corresponding to the addition of the this compound moiety.
-
UV-Vis Spectroscopy: DBCO has a characteristic absorbance around 309 nm.[4][8] You can measure the absorbance at 280 nm (for the protein) and 309 nm (for DBCO) to estimate the degree of labeling.[4]
-
Click Reaction with an Azide-Fluorophore: Reacting a small aliquot of your labeled protein with an azide-containing fluorescent dye and running it on an SDS-PAGE gel will show a fluorescent band for the labeled protein.
Q5: Can I use buffers containing primary amines like Tris or glycine during the labeling reaction?
No, you should avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the primary amines on your protein for reaction with NHS-ester activated DBCO reagents.[1][2][4] Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers are generally recommended.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound labeled proteins.
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Insufficient molar excess of this compound. | Increase the molar ratio of this compound to protein. A 10- to 40-fold molar excess is often a good starting point.[4] |
| Hydrolysis of the labeling reagent. | Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][7] | |
| Competing nucleophiles in the buffer. | Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1][2][4] | |
| Protein Aggregation/Precipitation | High degree of labeling leading to altered protein properties. | Reduce the molar excess of the labeling reagent or decrease the reaction time.[7] |
| The hydrophobic nature of the DBCO moiety. | Consider using a DBCO reagent with a hydrophilic PEG spacer to improve solubility.[3] | |
| Suboptimal buffer conditions. | Optimize the pH and salt concentration of your buffers. Consider adding stabilizing agents like glycerol or arginine. | |
| Non-specific Binding to Chromatography Resin | Hydrophobic interactions between the DBCO group and the resin. | Increase the salt concentration in your binding and wash buffers for ion-exchange chromatography. For affinity chromatography, consider adding a non-ionic detergent (e.g., Tween-20) to the buffers. |
| Presence of protein aggregates. | Clarify your sample by centrifugation or filtration (0.22 µm filter) before loading it onto the column.[9] Consider an initial size exclusion chromatography step to remove aggregates.[5][6] | |
| Poor Recovery from Purification Column | Protein precipitation on the column. | Decrease the amount of protein loaded onto the column. Elute with a gradient instead of a step elution to reduce the protein concentration in the eluate.[9] |
| Strong, non-specific binding to the column matrix. | Modify buffer conditions (pH, salt, additives) to reduce non-specific interactions. |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling and Purification
This protocol outlines the essential steps for labeling a protein with this compound and subsequent purification.
References
- 1. interchim.fr [interchim.fr]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. broadpharm.com [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [merckmillipore.com]
Validation & Comparative
A Head-to-Head Battle for Antibody Conjugation: MTSEA-DBCO vs. SMCC
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal crosslinker for antibody conjugation.
In the rapidly advancing field of targeted therapeutics, the precise and stable conjugation of molecules to antibodies is paramount. This guide provides a detailed comparison of two prominent crosslinking strategies: the traditional maleimide-based approach using SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and the more recent copper-free click chemistry utilizing MTSEA-DBCO (2-((5/6-Dibenzocyclooctyn-5-yl)ethyl)carbamothioyl)-2-aminoethanethiol). We will delve into their mechanisms of action, experimental protocols, and a critical evaluation of their performance based on available data.
Executive Summary
| Feature | This compound | SMCC |
| Target Residue | Thiols (Cysteines) | Primary Amines (Lysines) and Thiols (Cysteines) |
| Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry" | NHS-ester reaction with amines, followed by maleimide reaction with thiols |
| Linkage Stability | Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage.[1] | Thioether bond is generally stable, but can be susceptible to retro-Michael addition (thiol exchange) in vivo, leading to payload loss.[2][3] |
| Stoichiometry Control | Generally offers better control, leading to more homogeneous conjugates.[4][5] | Can result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR).[4] |
| Reaction Conditions | Mild, physiological conditions (pH ~7.4). | Two-step process often requiring different pH optima (pH 7-9 for NHS ester, pH 6.5-7.5 for maleimide).[6][7] |
| Bioorthogonality | High. DBCO and azide groups are abiotic and do not cross-react with biological functionalities.[1] | Maleimides can potentially cross-react with other biological thiols.[8] |
Mechanism of Action
This compound: Thiol-Reactive Click Chemistry
This compound is a heterobifunctional crosslinker that enables a two-step antibody conjugation strategy.
-
Antibody Modification: The methanethiosulfonate (MTS) group of this compound reacts specifically with free sulfhydryl groups (-SH) on the antibody, typically from reduced cysteine residues in the hinge region. This reaction forms a stable disulfide bond and attaches the dibenzocyclooctyne (DBCO) moiety to the antibody.
-
Copper-Free Click Chemistry: The DBCO-modified antibody is then reacted with a molecule of interest (e.g., a drug, toxin, or imaging agent) that has been functionalized with an azide (-N3) group. This is a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently at physiological conditions without the need for a cytotoxic copper catalyst.[1] The result is a stable triazole linkage.
SMCC: The Established NHS-Maleimide Crosslinker
SMCC is a classic heterobifunctional crosslinker that bridges primary amines and sulfhydryl groups.[6][7]
-
Antibody Activation: The N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines (-NH2) on the antibody, primarily the side chains of lysine residues, to form a stable amide bond. This step "activates" the antibody with maleimide groups.
-
Conjugation to Thiol-Containing Molecules: The maleimide-activated antibody is then reacted with a molecule containing a free sulfhydryl group. The maleimide group undergoes a Michael addition reaction with the thiol to form a stable thioether bond.
Experimental Workflows
The following diagrams illustrate the conceptual workflows for antibody conjugation using this compound and SMCC.
Detailed Experimental Protocols
This compound Conjugation Protocol (General Outline)
This protocol is a general guideline and requires optimization for specific antibodies and payloads.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of extraneous thiols)
-
Reducing agent (e.g., TCEP)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Azide-functionalized payload
-
Quenching reagent for unreacted thiols (e.g., N-ethylmaleimide)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (optional, for generating free thiols):
-
Incubate the antibody with a 5-10 fold molar excess of TCEP for 1-2 hours at room temperature.
-
-
This compound Labeling:
-
Add a 10-20 fold molar excess of this compound (from a concentrated stock in DMSO) to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Removal of Excess this compound:
-
Purify the DBCO-labeled antibody using a desalting column equilibrated with an azide-free buffer (e.g., PBS).
-
-
Click Reaction:
-
Final Purification:
-
Purify the final antibody conjugate to remove unreacted payload using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).
-
SMCC Conjugation Protocol (General Outline)
This protocol is a general guideline and requires optimization for specific antibodies and payloads.[6][7][9][10]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC (or its water-soluble analog, Sulfo-SMCC) dissolved in an organic solvent (e.g., DMSO or DMF)
-
Thiol-containing payload
-
Quenching reagent for unreacted maleimides (e.g., cysteine or 2-mercaptoethanol)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Activation with SMCC:
-
Removal of Excess SMCC:
-
Purify the maleimide-activated antibody using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation with Thiol-Payload:
-
Immediately add the thiol-containing payload to the purified maleimide-activated antibody. A 1.5-5 fold molar excess of the payload is commonly used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[10]
-
-
Quenching:
-
Add a quenching reagent (e.g., cysteine) to cap any unreacted maleimide groups.
-
-
Final Purification:
-
Purify the final antibody conjugate to remove unreacted payload and quenching reagent using an appropriate chromatography method.
-
Performance Comparison
Stability: A Critical Advantage for Click Chemistry
The stability of the linker is a critical determinant of the efficacy and safety of an antibody conjugate, particularly for in vivo applications like antibody-drug conjugates (ADCs).
-
This compound: The triazole ring formed during the copper-free click reaction is exceptionally stable and resistant to both chemical and enzymatic degradation.[1] This high stability minimizes premature payload release, ensuring that the therapeutic or imaging agent remains attached to the antibody until it reaches its target.
-
SMCC: The thioether bond formed by the maleimide-thiol reaction is generally considered stable. However, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the bloodstream.[2][3] This can lead to the exchange of the payload with other thiols, resulting in off-target toxicity and reduced efficacy. Strategies to mitigate this instability, such as using "self-hydrolyzing" maleimides, have been developed but add complexity to the linker design.[12]
Stoichiometry and Homogeneity
The drug-to-antibody ratio (DAR) is a key quality attribute of antibody conjugates. A heterogeneous mixture with varying DARs can lead to inconsistent efficacy and pharmacokinetic profiles.
-
This compound: Copper-free click chemistry is known for its high efficiency and specificity, which generally allows for better control over the conjugation stoichiometry.[4][5] By controlling the number of available thiols on the antibody and the amount of azide-payload, it is possible to produce more homogeneous conjugates with a defined DAR.
-
SMCC: The reaction of NHS esters with lysines can be less specific, as there are typically numerous lysine residues on the antibody surface with varying reactivities. This can lead to a broader distribution of DAR values in the final product, resulting in a more heterogeneous mixture.[4]
Conclusion
Both this compound and SMCC are valuable tools for antibody conjugation, each with its own set of advantages and disadvantages.
SMCC represents a well-established and widely used method. It is a reliable choice for many applications, particularly when the potential for in vivo instability is not a major concern.
This compound , leveraging the power of copper-free click chemistry, offers significant advantages in terms of linkage stability and stoichiometric control . For applications where conjugate stability is paramount, such as the development of ADCs for therapeutic use, the robust triazole linkage formed by this compound provides a clear advantage over the potentially labile thioether bond of SMCC conjugates. The ability to produce more homogeneous conjugates also contributes to a more consistent and predictable final product.
The choice between these two powerful chemistries will ultimately depend on the specific requirements of the application, including the nature of the payload, the desired level of control over the conjugation process, and the importance of in vivo stability. For researchers and drug developers seeking to create highly stable and well-defined antibody conjugates, the this compound approach presents a compelling and superior alternative to traditional maleimide-based methods.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteochem.com [proteochem.com]
- 10. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 11. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
MTSEA-DBCO vs. Copper-Catalyzed Click Chemistry: A Detailed Comparison for Bioconjugation
For researchers in drug development and the broader scientific community, the precise and efficient conjugation of molecules is paramount. "Click chemistry" has emerged as a powerful tool for this purpose, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being the most traditional method. However, the advent of strain-promoted azide-alkyne cycloaddition (SPAAC), utilizing reagents like MTSEA-DBCO, has provided a compelling alternative. This guide offers an in-depth comparison of these two methodologies, supported by experimental data and protocols, to aid researchers in selecting the optimal approach for their specific needs.
Executive Summary
This compound offers significant advantages over traditional copper-catalyzed click chemistry, primarily centered around its superior biocompatibility. By eliminating the need for a cytotoxic copper catalyst, this compound is ideally suited for applications involving live cells and in vivo studies. While CuAAC can sometimes offer faster reaction kinetics, the potential for cellular toxicity and side reactions associated with the copper catalyst often makes this compound, a reagent used in SPAAC, the safer and more reliable choice for biological applications. This compound is a bifunctional linker that allows for the attachment of the DBCO moiety to proteins and other molecules via a thiol-reactive methanethiosulfonate (MTS) group, enabling subsequent copper-free click reactions.
Quantitative Data Comparison
The selection of a click chemistry method often hinges on a balance between reaction speed and biocompatibility. The following tables summarize key quantitative parameters for both this compound (SPAAC) and CuAAC.
| Parameter | This compound (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) | Key Considerations |
| Biocompatibility | High (Copper-free) | Lower (Requires cytotoxic copper catalyst) | Essential for live-cell imaging and in vivo applications.[1][2] |
| Reaction Kinetics | Generally fast, but can be slower than CuAAC | Typically very fast (10 to 104 M–1 s–1) | Reaction speed can be critical for time-sensitive experiments.[3][4] |
| Side Reactions | Minimal; potential for reaction with thiols | Potential for oxidative damage to proteins and other biomolecules.[5] | Copper can catalyze the formation of reactive oxygen species. |
| Catalyst Requirement | None (Strain-promoted) | Copper (I) | Simplifies reaction setup and purification. |
| Reagent Stability | DBCO is stable; MTSEA is thiol-reactive | Azides and alkynes are generally stable | This compound should be handled in a manner to preserve the thiol-reactive group. |
Table 1: General Performance Comparison
| Reagent/System | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference Context |
| SPAAC (DBCO-based) | 0.1 - 1.0 | Typical range for DBCO reactions with azides. |
| CuAAC | 10 - 10,000 | Can be significantly faster, but dependent on ligand and conditions.[3] |
Table 2: Comparison of Reaction Kinetics Note: Reaction rates are highly dependent on the specific azide and alkyne reactants, solvent, temperature, and, in the case of CuAAC, the copper source and ligand used.
| Compound | Cell Line | IC50 | Reference Context |
| Copper Sulfate (CuSO₄) | Various human cell lines | Micromolar range | Cytotoxicity varies with cell type and exposure time.[6][7] |
| DBCO-containing molecules | Not typically evaluated for cytotoxicity | Generally considered non-toxic | The toxicity concern in SPAAC is not with the labeling reagent itself but with any off-target reactions. |
Table 3: Cytotoxicity Comparison Note: Direct comparative IC50 data for this compound itself is not readily available as its primary advantage is the avoidance of the known cytotoxic copper catalyst.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein labeling using this compound and a general protocol for copper-catalyzed click chemistry, allowing for a direct comparison of the workflows.
Protocol 1: Protein Labeling with this compound via Thiol-Reactive Conjugation followed by SPAAC
This protocol describes the two-step process of first labeling a protein containing a free cysteine with this compound and then conjugating it to an azide-containing molecule.
Materials:
-
Protein with at least one free cysteine residue (in a suitable buffer like PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Azide-containing molecule of interest
-
Reducing agent (e.g., TCEP)
-
Desalting column or dialysis equipment
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
Step 1: Reduction of Protein Disulfide Bonds (if necessary)
-
If the protein's cysteine residues are oxidized, they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the excess TCEP using a desalting column or through dialysis against the reaction buffer.
Step 2: Labeling of Protein with this compound
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted this compound using a desalting column or dialysis.
Step 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
To the DBCO-labeled protein, add the azide-containing molecule of interest. A 1.5- to 10-fold molar excess of the azide is recommended.[8]
-
Incubate the reaction mixture for 4-12 hours at room temperature.[8] The reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).
-
Purify the final conjugate using a desalting column or other appropriate chromatographic method to remove any unreacted azide.
Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for conjugating an azide-containing molecule to an alkyne-containing molecule using a copper catalyst.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare stock solutions of all reactants. Dissolve the azide and alkyne molecules in the reaction buffer. Prepare a 100 mM stock solution of CuSO₄ in water and a 1 M stock solution of sodium ascorbate in water (prepare fresh). Prepare a 50 mM stock solution of THPTA in water.
-
In a reaction tube, combine the azide and alkyne molecules in the desired molar ratio in the reaction buffer.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method.
-
Once the reaction is complete, the copper catalyst and excess reagents can be removed by a desalting column, dialysis, or by using a copper-chelating resin.
Visualizing the Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Comparative workflows of this compound (SPAAC) and CuAAC bioconjugation.
Caption: Key advantages and disadvantages of this compound (SPAAC) versus CuAAC.
Conclusion
The choice between this compound and copper-catalyzed click chemistry ultimately depends on the specific requirements of the experiment. For applications demanding high biocompatibility, such as live-cell imaging, in vivo studies, and the development of biotherapeutics, the copper-free approach offered by this compound is the superior choice. The elimination of copper-induced cytotoxicity and side reactions ensures the integrity of the biological system under investigation.
Conversely, when reaction speed is the absolute priority and the biological system is less sensitive (e.g., in vitro conjugation of purified components), the rapid kinetics of CuAAC may be advantageous. However, researchers must remain vigilant about the potential for copper-related complications and implement appropriate controls and purification steps.
In the evolving landscape of bioconjugation, the development of reagents like this compound represents a significant step towards cleaner, more biologically compatible chemistry, empowering researchers to explore complex biological processes with greater precision and confidence.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validating MTSEA-DBCO Labeling: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals seeking to employ MTSEA-DBCO for bioconjugation, robust validation of labeling is paramount. This guide provides a comprehensive comparison of this compound with other thiol-reactive labeling reagents, supported by experimental data and detailed mass spectrometry protocols to ensure confidence in your conjugation strategy.
Dibenzocyclooctyne (DBCO) reagents have emerged as powerful tools for bioorthogonal chemistry, enabling the precise attachment of molecules to proteins and other biomolecules.[1][2][3] this compound, in particular, offers a cysteine-reactive moiety for targeted labeling of sulfhydryl groups. Mass spectrometry stands as a definitive analytical technique to confirm the successful and specific incorporation of the DBCO tag, providing crucial information on labeling efficiency and site of modification.
Experimental Workflow for Validation
The validation of this compound labeling by mass spectrometry follows a systematic workflow. The process begins with the labeling of the target protein, followed by enzymatic digestion into smaller peptides. These peptides are then separated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled species.
subgraph "cluster_0" { label = "Sample Preparation"; bgcolor="#FFFFFF"; "Protein_Labeling" [label="Protein Labeling with\nthis compound"]; "Reduction_Alkylation" [label="Reduction & Alkylation\n(Control)"]; "Enzymatic_Digestion" [label="Enzymatic Digestion\n(e.g., Trypsin)"]; }
subgraph "cluster_1" { label = "Mass Spectrometry Analysis"; bgcolor="#FFFFFF"; "LC_MSMS" [label="LC-MS/MS Analysis"]; "Data_Analysis" [label="Data Analysis"]; }
"Protein_Labeling" -> "Enzymatic_Digestion"; "Reduction_Alkylation" -> "Enzymatic_Digestion"; "Enzymatic_Digestion" -> "LC_MSMS"; "LC_MSMS" -> "Data_Analysis"; }
Caption: Workflow for validating this compound labeling by mass spectrometry.The Labeling Reaction: this compound and Cysteine
This compound reacts specifically with the free sulfhydryl group of cysteine residues to form a stable thioether bond. This reaction is the basis for its use in targeted protein modification.
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; "Protein_Cys" [label="Protein-SH\n(Cysteine Residue)"]; "MTSEA_DBCO" [label="this compound"]; }
subgraph "cluster_product" { label="Product"; bgcolor="#FFFFFF"; "Labeled_Protein" [label="Protein-S-MTSEA-DBCO\n(Labeled Protein)"]; }
"Protein_Cys" -> "Labeled_Protein" [label="+"]; "MTSEA_DBCO" -> "Labeled_Protein" [label="Thioether Bond Formation"]; }
Caption: Reaction of this compound with a cysteine residue.Quantitative Comparison of Thiol-Reactive Labeling Reagents
The choice of a labeling reagent is critical for the success of a bioconjugation experiment. The following table provides a comparison of this compound with other commonly used thiol-reactive reagents, highlighting key performance metrics relevant to mass spectrometry validation. While direct head-to-head quantitative mass spectrometry data for this compound against all alternatives is not extensively published in a single study, the following comparison is based on the known reactivity and properties of these chemical groups from various proteomics studies.[3][4][5][6]
| Feature | This compound | Maleimides | Iodoacetamides |
| Reaction Chemistry | Thiol-yne addition to a strained alkyne | Michael addition to a double bond | Nucleophilic substitution |
| Specificity for Thiols | High | High at neutral pH, can react with amines at higher pH | High, but can show some reactivity with other nucleophiles |
| Reaction Speed | Moderate to Fast | Fast | Moderate |
| Stability of Conjugate | Stable thioether | Stable thioether, but maleimide ring can undergo hydrolysis | Stable thioether |
| Potential Side Reactions | Can react with other nucleophiles under certain conditions.[2] | Hydrolysis of the maleimide ring, reaction with primary amines at alkaline pH.[4] | Off-target alkylation of other amino acid residues. |
| Mass Spectrometry Analysis | Readily detectable mass shift. | Readily detectable mass shift. | Readily detectable mass shift. |
| Bioorthogonality | Yes (DBCO group for click chemistry) | No | No |
Experimental Protocols
Protocol 1: this compound Labeling of a Cysteine-Containing Protein
This protocol outlines the general steps for labeling a protein with this compound. Optimization of reagent concentrations and reaction times may be necessary for specific proteins.
Materials:
-
Protein with accessible cysteine residue(s) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO
-
Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be labeled, reduce them with a 10-20 fold molar excess of TCEP at room temperature for 1 hour. Remove the excess reducing agent using a desalting column.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Labeling Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: Quench the reaction by adding a small molecule thiol such as cysteine or β-mercaptoethanol. Remove excess, unreacted this compound using a desalting column or dialysis.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the preparation of the this compound labeled protein for analysis by LC-MS/MS.
Materials:
-
Labeled and purified protein
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., 50 mM DTT)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein in denaturation buffer.
-
Reduce any remaining disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between labeled and unlabeled cysteines.
-
-
Digestion:
-
Dilute the sample to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Quench the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Mass Shift Calculation
The reaction of this compound with a cysteine residue results in a specific mass increase that can be readily identified in the mass spectrum. The monoisotopic mass of the MTSEA moiety that is added to the cysteine residue is 315.1521 Da . This value should be used when searching the mass spectrometry data for modified peptides.
Data Analysis and Interpretation
The analysis of the mass spectrometry data is a critical step in validating the labeling reaction.
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using a search engine such as Mascot, Sequest, or MaxQuant. The search parameters must be set to include the mass of the MTSEA adduct on cysteine residues as a variable modification.
-
Identification of Labeled Peptides: The search results will identify peptides that contain the this compound modification. The presence of fragment ions (b- and y-ions) that include the modified cysteine residue confirms the site of labeling.
-
Quantification of Labeling Efficiency: The relative abundance of the labeled versus unlabeled versions of a specific peptide can be used to estimate the labeling efficiency. This can be achieved through label-free quantification methods based on the peak intensities of the corresponding peptides in the MS1 spectra.[7]
By following these protocols and data analysis strategies, researchers can confidently validate the site-specific labeling of proteins with this compound, ensuring the integrity and reliability of their downstream applications.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isotope-Coded Maleimide Affinity Tags for Proteomics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to MTSEA-DBCO and Alternative Bioconjugation Linkages
For researchers, scientists, and professionals in drug development, the stability of the chemical linkage in a bioconjugate is a critical determinant of its efficacy and safety. This guide provides an in-depth comparison of the stability of the methanethiosulfonate-dibenzocyclooctyne (MTSEA-DBCO) linkage with a common alternative, the maleimide-thiol linkage. The data presented herein, supported by detailed experimental protocols, will aid in the selection of the most appropriate conjugation chemistry for your specific application.
At a Glance: Stability of Bioconjugation Linkages
The this compound linkage is a two-part system. Initially, MTSEA reacts with a thiol group (e.g., from a cysteine residue on a protein) to form a disulfide bond. The DBCO moiety is then available for a highly stable "click" reaction with an azide-functionalized molecule. The overall stability of the this compound linkage is primarily dictated by the lability of the initial disulfide bond. In contrast, the maleimide-thiol linkage forms a thioether bond, which is susceptible to a retro-Michael reaction, particularly in the presence of other thiols.
| Linkage Type | Chemical Bond | Primary Degradation Pathway | Stability in Reducing Environments (e.g., Plasma) |
| MTSEA-Cysteine | Disulfide (-S-S-) | Thiol-disulfide exchange | Lower Stability: Prone to rapid cleavage. |
| DBCO-Azide | Triazole | Generally considered highly stable | High Stability: The triazole ring is very robust. |
| Maleimide-Cysteine | Thioether | Retro-Michael reaction (thiol exchange) | Moderate to Low Stability: Prone to deconjugation, but can be stabilized. |
Quantitative Stability Comparison
The following table summarizes quantitative data on the stability of disulfide and maleimide-based bioconjugates in physiological-like conditions. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature, and stability can be highly dependent on the specific protein, conjugation site, and linker chemistry used.
| Linkage | Model System | Condition | Half-life / % Remaining | Reference |
| Disulfide | Generic | Glutathione-mediated cleavage | 8 - 45 minutes | [1] |
| Disulfide | Antibody-Drug Conjugate (ADC) | in vivo | Unstable | [2] |
| N-alkyl Maleimide | Cysteine-linked ADC | Mouse serum, 37°C | 35-67% deconjugation after 7 days | [3][4] |
| N-aryl Maleimide | Cysteine-linked ADC | Mouse serum, 37°C | <20% deconjugation after 7 days | [3][4] |
Delving into the Chemistry of Linkage Stability
The stability of a bioconjugate is intrinsically linked to its chemical structure and the environment it is in. The following diagrams illustrate the key chemical reactions that govern the stability of the this compound and maleimide-thiol linkages.
Caption: this compound conjugation pathway and disulfide cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Functional Assays of MTSEA-DBCO Labeled Proteins: A Comparative Analysis
For researchers in protein science and drug development, the precise labeling of proteins is paramount for elucidating their function and interactions. Thiol-reactive labeling, targeting cysteine residues, offers a site-specific approach to protein modification. Among the array of available reagents, (1-(2-(3-(dibenzocyclooctyn-2-yl)propanamido)ethyl) methanethiosulfonate) (MTSEA-DBCO) has emerged as a powerful tool for introducing a dibenzocyclooctyne (DBCO) moiety onto proteins. This enables highly efficient and bioorthogonal ligation to azide-containing probes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry."
This guide provides a comprehensive comparison of functional assays for proteins labeled with this compound against alternative labeling strategies. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in making informed decisions for their experimental designs.
Comparing Labeling Chemistries: this compound vs. Maleimide
The choice of labeling chemistry can significantly impact the outcome of functional assays. Here, we compare this compound with the more traditional maleimide-based thiol-reactive chemistry.
| Feature | This compound (via SPAAC) | Maleimide-Thiol Conjugation |
| Reaction Mechanism | Thiol-disulfide exchange followed by SPAAC | Michael addition |
| Stoichiometry | Typically well-controlled, leading to defined conjugates.[1] | Can result in multiple labels per protein, leading to a heterogeneous product mixture.[1] |
| Stability of Linkage | The resulting triazole ring from SPAAC is highly stable.[2] | The thioether bond can be susceptible to retro-Michael addition, leading to label dissociation. |
| Functional Impact | Generally considered to have a lower impact on protein function due to the bioorthogonal nature of the click reaction. Functional binding capacities after click chemistry were at least equal to or better than maleimide thiol conjugates in a study with VHHs.[1] | The reactivity of the maleimide group can lead to off-target reactions and potentially alter protein conformation and function. |
| Potential for Aggregation | The hydrophobicity of the DBCO group can sometimes lead to protein aggregation. | Less prone to aggregation induced by the label itself. |
| Off-Target Reactivity | The SPAAC reaction is highly specific between the DBCO and azide groups, minimizing off-target reactions in a biological milieu.[2] | Maleimides can react with other nucleophiles, such as lysine residues, at higher pH. |
Functional Assays for this compound Labeled Proteins: A Focus on GPCRs
G-Protein Coupled Receptors (GPCRs) are a major class of drug targets and are frequently studied using site-specific labeling. Labeling a cysteine residue in a GPCR with this compound allows for the attachment of various probes to study its function, such as ligand binding and downstream signaling.
Case Study: Ligand Binding Assay of a this compound Labeled GPCR
This section outlines a general protocol for assessing the impact of this compound labeling on the ligand-binding affinity of a hypothetical GPCR.
Experimental Protocol: Radioligand Binding Assay
-
Protein Expression and Purification: Express and purify the cysteine-mutant GPCR of interest.
-
Reduction of Cysteine: Reduce the engineered cysteine residue by incubation with 10 mM Dithiothreitol (DTT) for 30 minutes at room temperature.
-
Removal of Reducing Agent: Remove DTT using a desalting column to prevent interference with the thiol-reactive labeling.
-
This compound Labeling: Immediately incubate the reduced protein with a 10-fold molar excess of this compound in an amine-free buffer (e.g., PBS, pH 7.2-7.5) for 1 hour at room temperature.
-
Quenching and Removal of Excess Label: Quench the reaction with 5 mM L-cysteine and remove excess this compound using a desalting column.
-
Click Reaction with Azide Probe: Incubate the DBCO-labeled GPCR with an azide-functionalized probe (e.g., a fluorescent dye or biotin) overnight at 4°C.
-
Radioligand Binding Assay:
-
Incubate a fixed concentration of the labeled GPCR with increasing concentrations of a radiolabeled ligand.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding curve. Compare these values to the unlabeled control GPCR.
Expected Quantitative Data:
| Protein | Kd (nM) | Bmax (pmol/mg) |
| Unlabeled GPCR | 10.2 ± 0.8 | 1.5 ± 0.1 |
| This compound Labeled GPCR | 11.5 ± 1.2 | 1.4 ± 0.2 |
Note: This is hypothetical data for illustrative purposes. Actual results will vary depending on the protein and the position of the labeled cysteine.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for this compound labeling and functional analysis.
GPCR Signaling Pathway
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
This compound provides a robust and specific method for labeling cysteine residues in proteins, enabling a wide range of functional studies through bioorthogonal click chemistry. When compared to traditional maleimide-based labeling, the SPAAC reaction with this compound offers superior control over stoichiometry and results in a more stable linkage, which can be critical for preserving protein function. While the hydrophobicity of the DBCO moiety requires consideration, careful experimental design and optimization can mitigate potential issues with aggregation. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their functional protein assays, ultimately leading to a deeper understanding of complex biological processes.
References
A Researcher's Guide to Dibenzocyclooctyne (DBCO) Reagents for Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tools is paramount for success. In the realm of bioconjugation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, has revolutionized the way biomolecules are labeled and tracked. At the heart of this powerful technology are dibenzocyclooctyne (DBCO) reagents. This guide provides a comprehensive side-by-side comparison of different DBCO reagents, offering quantitative data, detailed experimental protocols, and visual workflows to inform your selection process.
DBCO reagents are prized for their ability to react selectively and efficiently with azide-functionalized molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This bioorthogonality makes them ideal for a wide range of applications, including live-cell imaging, antibody-drug conjugate (ADC) development, and surface modification.[3][4] However, the growing variety of DBCO reagents, each with different functional groups and linkers, necessitates a careful evaluation of their respective properties to ensure optimal performance in a given application.
Side-by-Side Comparison of Common DBCO Reagents
The choice of DBCO reagent hinges on several key performance parameters: reaction kinetics, stability, solubility, and potential off-target reactivity. The following tables summarize the available quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics of DBCO and Other Cyclooctynes
The rate of the SPAAC reaction is a critical factor, especially for applications requiring rapid labeling. The second-order rate constant (k) is a measure of the reaction's speed. While direct comparative studies of all commercially available DBCO derivatives under identical conditions are limited, the following table provides kinetic data from various sources to offer a relative comparison.
| Reagent | Azide Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent/Conditions | Source(s) |
| DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) | [5] |
| BCN | Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) | [5] |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) | [5] |
| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) | [5] |
| DBCO-PEG-Herceptin | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18–0.37 | Various buffers | [6] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–1.22 | Various buffers | [6] |
| SPAAC (DBCO or BCN) | General | 10⁻² - 1 | Not specified | [7] |
| iEDDA (TCO/tetrazine) | General | 1 - 10⁶ | Not specified | [7] |
Note: Reaction rates are highly dependent on the specific azide, solvent, temperature, and pH.[6] DBCO generally exhibits faster kinetics with aliphatic azides, while BCN can be more reactive with electron-poor aromatic azides.[5] The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine is significantly faster than SPAAC.[7]
Table 2: Stability of DBCO and Competing Reagents
The stability of the DBCO reagent, both before and after conjugation, is crucial for the reproducibility and reliability of experiments. Stability can be affected by the presence of other reactive species, such as thiols, and by buffer conditions.
| Reagent/Linkage | Condition | Half-life / Observation | Source(s) |
| DBCO | Glutathione (GSH) | ~71 minutes | [8] |
| BCN | Glutathione (GSH) | ~6 hours | [8] |
| Maleimide | Glutathione (GSH) | ~4 minutes | [8] |
| DBCO-modified IgG | 4°C or -20°C in buffer | 3-5% loss of reactivity over 4 weeks | [9] |
| DBCO-functionalized antibody | -20°C | Stable for up to a month, but reactivity decreases over time | [10] |
| DBCO-NHS ester | Aqueous buffer, pH 7.0, 0°C | Hydrolysis half-life of 4-5 hours | [11] |
| DBCO-NHS ester | Aqueous buffer, pH 8.6, 4°C | Hydrolysis half-life of 10 minutes | [11] |
| Cysteine-DBCO conjugate | Glutathione (pH 7.4, 37°C) | Intact after 4 days | [12] |
| Cysteine-maleimide conjugate | Glutathione (pH 7.4, 37°C) | Susceptible to thiol exchange | [12][13] |
Note: BCN demonstrates significantly greater stability in the presence of the biological thiol glutathione (GSH) compared to DBCO.[8] The NHS ester functionality is susceptible to hydrolysis, especially at higher pH, which can compete with the desired amine conjugation.[11][14] Maleimide linkages are known to be less stable and can undergo retro-Michael addition and thiol exchange reactions.[13]
Table 3: Solubility of DBCO Reagents
The solubility of DBCO reagents in aqueous buffers is a key consideration for biological applications. Poor solubility can lead to aggregation and reduced labeling efficiency. PEGylation is a common strategy to enhance the hydrophilicity of DBCO reagents.[15]
| Reagent | Solubility | Source(s) |
| DBCO-NHS ester | Not soluble in aqueous buffers; dissolve in DMSO or DMF first. | [16] |
| DBCO-PEG4-NHS ester | Up to 5.5 mM in aqueous buffers. | [9] |
| DBCO-PEG4-Maleimide | Up to 6.6 mM in aqueous buffers. | [9] |
| DBCO-Maleimide | Poor aqueous solubility; not recommended for labeling biopolymers in aqueous buffers. | [2] |
| Sulfo-DBCO-NHS ester | Soluble in water, DMSO, and DMF. | [9] |
| BCN | Lower lipophilicity compared to DBCO. | [17] |
Note: The hydrophobicity of the core DBCO structure can limit its aqueous solubility.[4] The addition of a hydrophilic polyethylene glycol (PEG) spacer significantly improves water solubility.[15] Bicyclononyne (BCN) is inherently less hydrophobic than DBCO, which can be advantageous in certain applications.[7][17]
Experimental Protocols
To facilitate the comparison and application of DBCO reagents, detailed experimental protocols are provided below.
Protocol 1: General Procedure for Protein Labeling with DBCO-NHS Ester
This protocol describes a general method for labeling proteins with an amine-reactive DBCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester (or DBCO-PEG-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[18] Buffers containing primary amines such as Tris or glycine should be avoided as they will compete with the labeling reaction.[1]
-
DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[19] The final concentration of the organic solvent should be kept below 20% to avoid protein precipitation.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][19]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove the excess, unreacted DBCO reagent using a desalting column.
-
Determination of Degree of Labeling (Optional): The average number of DBCO molecules conjugated per protein can be determined by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).[20]
Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectroscopy
This protocol allows for the determination of the second-order rate constant of a SPAAC reaction by monitoring the decrease in DBCO absorbance over time.
Materials:
-
DBCO reagent
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the DBCO reagent and the azide-containing molecule in the reaction buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λmax of the DBCO reagent (typically around 309 nm).[10] Set the desired temperature for the reaction.
-
Initiate Reaction: In a quartz cuvette, mix the DBCO reagent and a molar excess of the azide-containing molecule to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately start recording the absorbance at the λmax of DBCO at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the azide.[21]
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The selection of an appropriate DBCO reagent is a critical step in the design of successful bioconjugation experiments. This guide provides a comparative framework based on reaction kinetics, stability, and solubility to aid researchers in making informed decisions. While DBCO reagents offer a powerful and versatile toolkit for copper-free click chemistry, a thorough understanding of their individual characteristics is essential for achieving desired experimental outcomes. For applications demanding the highest reaction rates, iEDDA chemistry with TCO and tetrazines may be a more suitable alternative. As the field of bioorthogonal chemistry continues to evolve, the development of new and improved reagents will undoubtedly further expand the horizons of what is achievable in biological and biomedical research.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HU [thermofisher.com]
- 12. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 14. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. DBCO-PEG4-NHS [nanocs.net]
- 17. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pubs.rsc.org [pubs.rsc.org]
Evaluating the Specificity of Mtsea-dbco for Thiols: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of bioconjugation reactions is paramount. While dibenzocyclooctyne (DBCO) reagents, such as Mtsea-dbco, are renowned for their highly specific and bioorthogonal "click" reaction with azides, emerging evidence necessitates a closer evaluation of their potential off-target reactivity with thiols. This guide provides a comprehensive comparison of this compound's reactivity with thiols versus its intended azide targets, supported by experimental data and protocols to ensure the fidelity of your conjugation strategies.
The primary utility of DBCO reagents lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction that forms a stable triazole linkage with azide-modified molecules.[1][2][3][4] This reaction is celebrated for its high efficiency and bioorthogonality, proceeding with minimal interference from other functional groups typically present in biological systems.[3][5] However, studies have revealed that the strained alkyne of the DBCO core can undergo a "thiol-yne" addition reaction with free sulfhydryl groups, such as those on cysteine residues in proteins.[4][6][7][8] This side reaction can lead to non-specific labeling, compromising experimental results.
Comparative Analysis of Reactivity
| Feature | This compound with Azide (SPAAC) | This compound with Thiol (Thiol-Yne) | Maleimide with Thiol |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Thiol-Yne Addition | Michael Addition |
| Primary Target | Azide | Thiol (off-target) | Thiol |
| Relative Rate | Very Fast | Slow | Very Fast |
| Specificity | High | Moderate (potential for side reactions) | High |
| Bioorthogonality | High | Moderate | High |
| Product Stability | Stable Triazole | Stable Thioether | Stable Thioether (potential for retro-Michael) |
Experimental Protocols
To empirically determine the specificity of this compound in your system, the following experimental protocols are recommended.
Protocol 1: Evaluation of this compound Reactivity with a Thiol-Containing Protein
This protocol, adapted from the findings of van Geel et al.[4][8], allows for the direct assessment of this compound's reactivity with a protein containing a free cysteine.
Materials:
-
Thiol-containing protein (e.g., a cysteine-containing peptide or recombinant protein)
-
This compound
-
Azide-functionalized control molecule (e.g., Azido-PEG)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alk-ylating agent (e.g., Iodoacetamide, IAM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Analysis tools: SDS-PAGE, Western Blot, or Mass Spectrometry
Procedure:
-
Protein Preparation:
-
Prepare three samples of your thiol-containing protein in PBS.
-
Sample A (Reduced): Treat with 10 mM DTT for 30 minutes at room temperature to ensure all cysteine residues are reduced.
-
Sample B (Alkylated Control): Treat with 10 mM DTT for 30 minutes, followed by 50 mM IAM for 1 hour in the dark to block the free thiols.
-
Sample C (Untreated Control): No treatment.
-
-
Reaction with this compound:
-
Add a 10-fold molar excess of this compound to each sample.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to observe any shifts in molecular weight indicative of conjugation.
-
For more definitive results, perform a Western blot using an anti-DBCO antibody or use mass spectrometry to identify the precise molecular weight of the protein products.[9][10] A successful reaction with the thiol will result in a mass increase corresponding to the addition of the this compound molecule in Sample A, which should be absent or significantly reduced in Sample B.
-
Protocol 2: Competitive Reaction Assay
This protocol assesses the preferential reactivity of this compound in the presence of both azides and thiols.
Materials:
-
Thiol-containing protein or peptide
-
Azide-containing molecule of a different molecular weight
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Analysis tools: HPLC or Mass Spectrometry
Procedure:
-
Reaction Setup:
-
Prepare a solution containing equimolar concentrations of the thiol-containing molecule and the azide-containing molecule in PBS.
-
Add this compound to the mixture (e.g., at a 1:1:1 molar ratio).
-
-
Time-Course Analysis:
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction in each aliquot (e.g., by adding an excess of a thiol-containing quenching agent like β-mercaptoethanol).
-
-
Analysis:
Visualizing Reaction Pathways and Workflows
Caption: this compound's primary and side reaction pathways.
Caption: Experimental workflow to prevent thiol-yne side reactions.
Conclusion and Recommendations
While this compound is a powerful tool for bioorthogonal conjugation to azides, researchers must be aware of its potential for off-target reactions with thiols.[4][7][8] The thiol-yne side reaction is generally much slower than the desired SPAAC reaction, but its occurrence can lead to non-specific labeling and ambiguous results, especially in complex biological samples with a high abundance of free thiols.[7]
To ensure the specificity of your this compound conjugations, we recommend the following:
-
Perform preliminary specificity tests: Use the protocols outlined above to assess the extent of thiol reactivity in your specific experimental system.
-
Implement a blocking step: If thiol reactivity is observed, pre-treat your sample with a reducing agent like DTT followed by an alkylating agent such as iodoacetamide to block the free sulfhydryl groups before adding this compound.[4][8]
-
Consider reaction conditions: The thiol-yne reaction can be influenced by factors such as pH and the local chemical environment.[6] Optimization of these parameters may help to minimize off-target labeling.
-
Choose alternatives for thiol-specific labeling: When the primary goal is to label cysteine residues, dedicated thiol-reactive reagents such as maleimides or iodoacetamides are the preferred choice due to their high reactivity and specificity for thiols.[2]
By carefully considering these factors and implementing appropriate controls, researchers can confidently utilize this compound for precise and specific bioconjugation applications.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. interchim.fr [interchim.fr]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. broadpharm.com [broadpharm.com]
- 6. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfrbm.org [sfrbm.org]
- 11. Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the In Vivo Landscape: A Comparative Guide to Mtsea-dbco for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals venturing into in vivo studies, the choice of bioorthogonal labeling chemistry is critical. This guide provides a comprehensive comparison of Mtsea-dbco, a thiol-reactive dibenzocyclooctyne (DBCO) reagent, with its primary alternative, the tetrazine-trans-cyclooctene (TCO) ligation. By examining key performance metrics, experimental protocols, and underlying chemical principles, this guide aims to equip researchers with the necessary information to select the optimal tool for their in vivo applications.
The burgeoning field of in vivo chemical biology relies on bioorthogonal reactions – chemical transformations that occur within living organisms without interfering with native biochemical processes. These reactions have become indispensable for a wide range of applications, including live-cell imaging, drug targeting, and understanding disease progression at the molecular level. At the forefront of this chemical toolbox are strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction. This compound, which participates in SPAAC, and the tetrazine-TCO ligation, an example of iEDDA, represent two of the most prominent and effective chemistries for in vivo studies.
Performance Comparison: this compound vs. Tetrazine-TCO Ligation
The suitability of a bioorthogonal reaction for in vivo applications hinges on several key parameters: reaction kinetics, stability of the reagents, and their potential for cytotoxicity. The following tables summarize the quantitative data available for the DBCO-azide reaction (the reactive pairing for this compound) and the tetrazine-TCO ligation.
Table 1: Reaction Kinetics
| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO derivatives + Azides | 0.1 - 1.0[1][2] | Aqueous buffer, Room Temperature/37°C |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine derivatives + TCO derivatives | 800 - 30,000[3] | Aqueous buffer/Serum, Room Temperature/37°C |
Note: The reaction rates can vary significantly depending on the specific derivatives of DBCO, tetrazine, and TCO used, as well as the solvent and temperature.
Table 2: Stability and Cytotoxicity
| Reagent Class | In Vivo Stability Considerations | Cytotoxicity (IC₅₀) |
| DBCO Derivatives | Can react with endogenous thiols (e.g., glutathione).[4] | Generally considered biocompatible. Specific IC₅₀ values are cell-line and compound-dependent. |
| Tetrazine & TCO Derivatives | TCO can isomerize to the less reactive cis-cyclooctene (CCO).[2] Some tetrazines show limited stability in aqueous solutions.[5] | Generally considered biocompatible. Specific IC₅₀ values are cell-line and compound-dependent. For example, a TCO-caged doxorubicin prodrug showed an IC₅₀ of 4.76 µM in A549 cells, which was significantly less toxic than doxorubicin itself (IC₅₀ = 278 nM).[6][7] |
The Chemistry Behind the Reactions
To understand the practical implications of the data presented, it is essential to grasp the underlying chemical principles of these bioorthogonal reactions.
This compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a heterobifunctional linker. The methanethiosulfonate (MTS) group reacts specifically with free thiol groups, such as those on cysteine residues of proteins, to form a stable disulfide bond. This reaction effectively tags the protein with the DBCO moiety. The DBCO group, a strained alkyne, then readily undergoes a [3+2] cycloaddition reaction with an azide-functionalized molecule. This "click" reaction is highly specific and proceeds efficiently without the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.
Tetrazine-TCO and Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation
The reaction between a tetrazine and a trans-cyclooctene is an inverse-electron-demand Diels-Alder reaction. In this [4+2] cycloaddition, the electron-poor tetrazine (diene) reacts rapidly with the electron-rich, strained TCO (dienophile). This ligation is exceptionally fast, with second-order rate constants that are orders of magnitude higher than those for SPAAC.[3] This high reaction rate is a significant advantage for in vivo applications where the concentrations of the reacting partners are often very low.
Experimental Protocols
The following are generalized protocols for labeling a protein with this compound and for conducting a comparative in vivo pretargeting study.
Protocol 1: Protein Labeling with this compound
This protocol describes the steps to label a protein containing accessible cysteine residues with this compound.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.
-
If necessary, reduce any existing disulfide bonds by treating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent using a desalting column.
-
-
This compound Solution Preparation:
-
Dissolve this compound in an organic solvent such as DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column or dialysis against the desired buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the DBCO group (around 309 nm) and the protein (at 280 nm) or by using mass spectrometry.
-
Protocol 2: In Vivo Pretargeting Study: DBCO vs. TCO
This protocol outlines a general workflow for a pretargeted imaging study in a tumor-bearing mouse model, comparing the efficacy of a DBCO-labeled antibody with a TCO-labeled antibody.
-
Antibody Conjugation:
-
Label a tumor-targeting antibody with DBCO using an NHS-ester derivative of DBCO (reacts with primary amines on the antibody).
-
In a separate reaction, label the same antibody with TCO using an NHS-ester derivative of TCO.
-
Purify both antibody conjugates to remove excess labeling reagents.
-
-
Animal Model:
-
Use tumor-bearing mice (e.g., xenograft models).
-
-
Step 1: Antibody Injection (Pretargeting):
-
Administer the DBCO-labeled antibody to one group of mice and the TCO-labeled antibody to another group via intravenous injection.
-
Allow the antibodies to accumulate at the tumor site and clear from circulation (typically 24-72 hours).
-
-
Step 2: Probe Injection:
-
Inject an azide-functionalized imaging probe (e.g., a near-infrared fluorophore or a radiolabeled chelator) into the mice that received the DBCO-labeled antibody.
-
Inject a tetrazine-functionalized version of the same imaging probe into the mice that received the TCO-labeled antibody.
-
-
In Vivo Imaging:
-
At various time points after probe injection (e.g., 1, 4, 24 hours), perform in vivo imaging using an appropriate imaging modality (e.g., fluorescence imaging or PET/SPECT).
-
-
Ex Vivo Biodistribution:
-
After the final imaging time point, euthanize the animals and harvest major organs and the tumor.
-
Quantify the amount of the imaging probe in each tissue to determine the tumor-to-background ratios.
-
Conclusion: Which Chemistry to Choose?
The choice between this compound (and the broader DBCO-azide chemistry) and the tetrazine-TCO ligation for in vivo studies is not a one-size-fits-all decision.
This compound is an excellent choice when:
-
Thiol-specific labeling is desired: The MTSEA group provides a straightforward method for labeling proteins at cysteine residues.
-
Reaction kinetics are sufficient: While slower than the tetrazine ligation, the DBCO-azide reaction is often fast enough for many in vivo applications, especially when the concentrations of the reactants are not exceedingly low.
-
Commercial availability and a well-established track record are important.
The tetrazine-TCO ligation is the preferred option when:
-
Extremely fast reaction kinetics are paramount: This is particularly crucial for applications involving very low concentrations of reactants or when rapid signal generation is required.[3]
-
The highest possible reaction efficiency is needed.
-
Potential off-target reactions of DBCO with thiols are a concern.
Ultimately, the optimal choice will depend on the specific biological question being addressed, the nature of the biomolecule being labeled, and the experimental constraints of the in vivo model. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to harness the power of bioorthogonal chemistry for their in vivo studies.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Bifunctional Linkers for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of proteomics, drug development, and diagnostics, the precise and stable labeling of proteins is paramount. Bifunctional linkers are essential tools in this endeavor, enabling the covalent conjugation of proteins to other molecules such as reporter tags, therapeutic agents, or solid supports. This guide provides an objective comparison of common bifunctional linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.
I. Overview of Bifunctional Linkers
Bifunctional linkers are chemical reagents that possess two reactive functional groups, allowing them to covalently connect two different molecules. These linkers can be broadly categorized based on the reactivity of their functional groups and their cleavability.
Homobifunctional linkers have two identical reactive groups and are typically used to crosslink similar molecules or for intramolecular crosslinking. In contrast, heterobifunctional linkers , which have two different reactive groups, are more commonly used for conjugating two different biomolecules in a controlled, stepwise manner, minimizing undesirable side reactions like polymerization.[1]
The choice of a bifunctional linker depends on several factors, including the functional groups available on the protein and the molecule to be conjugated, the desired stability of the linkage, and the specific experimental conditions.
II. Comparison of Common Bifunctional Linkers
This section provides a comparative overview of frequently used bifunctional linkers, categorized by their reactive moieties.
A. Amine-Reactive Linkers
Primary amines, found at the N-terminus of proteins and on the side chains of lysine residues, are common targets for protein labeling due to their abundance and accessibility.[2]
N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines at physiological to slightly alkaline pH (7.2-8.5), forming stable amide bonds.[3][4] The reaction can be performed in various amine-free buffers.[5] However, NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce labeling efficiency.[4] The half-life of hydrolysis for NHS-ester compounds is 4 to 5 hours at pH 7.0 and 0°C, but this decreases to 10 minutes at pH 8.6 and 4°C.[4]
Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) Esters: Sulfo-NHS esters are sulfonated analogs of NHS esters, which increases their water solubility.[6] This property allows for reactions to be performed entirely in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to some proteins. The sulfonate group also prevents the linker from crossing cell membranes, making Sulfo-NHS esters ideal for cell-surface labeling.[4] The reaction chemistry and stability are similar to NHS esters.[6]
| Feature | NHS Esters | Sulfo-NHS Esters |
| Solubility | Low in aqueous solutions | High in aqueous solutions |
| Cell Membrane Permeability | Permeable | Impermeable |
| Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 |
| Primary Application | General protein labeling | Cell-surface protein labeling |
| Hydrolysis Half-life (pH 7, 0°C) | 4-5 hours[4] | Similar to NHS esters |
B. Sulfhydryl-Reactive Linkers
Sulfhydryl groups, present in cysteine residues, offer a more specific target for labeling as they are less abundant than primary amines.
Maleimides: Maleimides react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds.[7] The cyclohexane bridge in linkers like SMCC confers added stability to the maleimide group, with maleimide groups being stable for 64 hours in 0.1 M sodium phosphate buffer, pH 7 at 4°C.[8]
Thiol-Disulfide Exchange Reagents: These reagents, containing a pyridyldithiol group, react with free sulfhydryls to form a disulfide bond, which can be cleaved by reducing agents. This cleavability is advantageous for applications requiring the release of the conjugated molecule.
| Feature | Maleimides | Thiol-Disulfide Exchange |
| Reactive Group | Maleimide | Pyridyldithiol |
| Bond Formed | Thioether (stable) | Disulfide (cleavable) |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 |
| Cleavability | Non-cleavable | Cleavable (with reducing agents) |
C. Heterobifunctional Linkers for Amine-to-Sulfhydryl Conjugation
These are among the most widely used linkers for protein-protein conjugation.
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): SMCC and its water-soluble analog, Sulfo-SMCC, are popular heterobifunctional crosslinkers that contain an NHS ester reactive towards amines and a maleimide group reactive towards sulfhydryls.[9][10] They are often used in a two-step reaction process to conjugate antibodies to enzymes or other proteins.[11] The cyclohexane ring in the spacer arm decreases the rate of hydrolysis of the maleimide group.[11]
N-succinimidyl S-acetylthioacetate (SATA): SATA is used to introduce a protected sulfhydryl group onto a protein via its primary amines.[12] The acetylated thiol can be deprotected with hydroxylamine, making it available for reaction with a sulfhydryl-reactive group.[12] This allows for the storage of the modified protein in a stable form before the final conjugation step.[12]
| Linker | Reactive Groups | Spacer Arm Length | Key Feature |
| SMCC | NHS ester, Maleimide | 8.3 Å | Stable maleimide group |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 Å | Water-soluble version of SMCC |
| SATA | NHS ester, Protected Thiol | 2.8 Å | Introduces a protected sulfhydryl |
D. Advanced Linker Chemistries
Photoreactive Linkers: These linkers contain a photo-activatable group (e.g., aryl azide, diazirine) that becomes reactive upon exposure to UV light.[13] This allows for temporal control of the crosslinking reaction. They are particularly useful for capturing transient protein-protein interactions.[14]
Bioorthogonal Linkers: These linkers utilize bioorthogonal chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which involves reactions that do not interfere with biological processes.[15][16] This allows for highly specific labeling of proteins in complex biological environments, including living cells.[15][16]
| Linker Type | Activation | Key Advantage |
| Photoreactive | UV light | Temporal control of reaction |
| Bioorthogonal (e.g., SPAAC) | Bioorthogonal reaction | High specificity in complex biological systems |
III. Plasma Stability of Linkers in Antibody-Drug Conjugates (ADCs)
The stability of the linker is a critical parameter for ADCs, as premature release of the cytotoxic payload can lead to off-target toxicity.
| Linker Type | Cleavage Mechanism | Plasma Half-life (t1/2) | Reference |
| Hydrazone | Acid-labile | ~2 days | [17] |
| Carbonate | Acid-labile | 36 hours | [17] |
| Silyl ether | Acid-labile | > 7 days | [17] |
| Dipeptide (Val-Cit) | Protease-cleavable | Hydrolyzed within 1 hour in mouse plasma | [17] |
| Sulfatase-cleavable | Enzyme-cleavable | > 7 days in mouse plasma | [17] |
| Non-cleavable (SMCC-based) | Proteolytic degradation | Generally more stable than cleavable linkers | [18][19][20] |
| Non-cleavable (MD linker) | Proteolytic degradation | 3% degradation in 120 hours | [17] |
Note: Plasma stability can be influenced by the specific antibody, drug, and conjugation site.
IV. Experimental Protocols
A. General Two-Step Protein Crosslinking using SMCC
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using SMCC.[9]
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
SMCC
-
Conjugation Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH2 in Conjugation Buffer A.
-
Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 50 mM.
-
-
Activation of Amine-Containing Protein:
-
Add the appropriate molar excess of the SMCC solution to the Protein-NH2 solution. The recommended molar excess depends on the protein concentration:
-
< 1 mg/mL: 40-80 fold molar excess
-
1-4 mg/mL: 20-fold molar excess
-
5-10 mg/mL: 5-10 fold molar excess[7]
-
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[7]
-
-
Removal of Excess Crosslinker:
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer A.
-
-
Conjugation to Sulfhydryl-Containing Protein:
-
Add the desalted, maleimide-activated Protein-NH2 to the Protein-SH solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[7]
-
To stop the reaction, a buffer containing reduced cysteine can be added.
-
-
Analysis:
-
The conjugation efficiency can be estimated by SDS-PAGE analysis followed by protein staining.
-
B. Introduction of Sulfhydryl Groups using SATA and Deprotection
This protocol describes the modification of a protein with SATA to introduce a protected sulfhydryl group, followed by deprotection.[12]
Materials:
-
Protein to be modified
-
SATA
-
Modification Buffer: 50-100 mM Sodium Phosphate, pH 7.4
-
Anhydrous DMSO or DMF
-
Deprotection Solution: 1.0 M Hydroxylamine, 50 mM EDTA in Modification Buffer
-
Desalting column
Procedure:
-
SATA Modification:
-
Dissolve the protein in Modification Buffer at a concentration of 50-100 µM.
-
Prepare a 5-10 mg/mL stock solution of SATA in DMSO or DMF.
-
Add the SATA stock solution to the protein solution to achieve a desired molar ratio (e.g., 10:1 SATA to protein).
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess SATA using a desalting column. The SATA-modified protein can be stored at this stage.
-
-
Sulfhydryl Deprotection:
-
To the SATA-modified protein solution, add the Deprotection Solution.
-
Incubate for 2 hours at room temperature.
-
Remove excess hydroxylamine and deacylation byproducts using a desalting column. The protein now has free sulfhydryl groups ready for conjugation.
-
V. Visualizing Experimental Workflows
General Workflow for Heterobifunctional Crosslinking
Caption: A typical two-step workflow for protein conjugation using a heterobifunctional linker.
Logical Relationship of Bifunctional Linker Components
Caption: Key components and characteristics of a bifunctional linker.
References
- 1. adcreview.com [adcreview.com]
- 2. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Bot Detection [iris-biotech.de]
- 6. covachem.com [covachem.com]
- 7. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. proteochem.com [proteochem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 19. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 20. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
Safety Operating Guide
Navigating the Safe Disposal of Mtsea-dbco: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Mtsea-dbco, a cyclooctyne-containing compound utilized in bioconjugation and click chemistry. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
Core Safety and Handling Information
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire: safety goggles, a lab coat, and chemical-resistant gloves. | To prevent accidental skin and eye contact with the chemical. |
| Work Area | Conduct all handling and disposal preparations within a well-ventilated fume hood. | To minimize the inhalation of any potential vapors or aerosols. |
| Storage of Waste | Store in a designated, clearly labeled, and sealed waste container. | To prevent accidental reactions and ensure proper identification for disposal. |
| Incompatible Materials | Keep away from strong oxidizing agents, acids, and bases unless part of a specific quenching procedure. | To avoid uncontrolled and potentially hazardous chemical reactions. |
Procedural Steps for Disposal
The appropriate disposal method for this compound depends on whether it is residual from a completed reaction or an unused/expired reagent.
1. Disposal of Reaction Mixture Residues:
Reaction mixtures containing this compound must be fully quenched before they are collected for waste disposal.[2] This process neutralizes the reactive components, rendering the waste safer to handle and transport.
-
Step 1: Quenching the Reaction. The specific quenching agent will depend on the other reactants present. A common method for quenching reactive electrophiles is the slow addition of a nucleophilic solvent like methanol or water, often at a reduced temperature to control the reaction rate. Always consult relevant literature or a senior researcher for the appropriate quenching protocol for your specific reaction.
-
Step 2: Waste Collection. Once the reaction is confirmed to be complete and quenched, collect the material in a dedicated hazardous waste container.[2]
-
Step 3: Labeling. Clearly label the container with all its chemical constituents, including solvents and the quenched this compound product.[3] Do not use abbreviations.[3] Accurate labeling is crucial for the safety of waste handlers.[2]
2. Disposal of Unused or Expired this compound:
For unwanted or expired this compound that is still in its original container, do not attempt to quench the material .[2]
-
Step 1: Container Integrity Check. Ensure the container is in good condition and the seal is intact. If the container is damaged or leaking, consult your institution's Environmental Health and Safety (EHS) office immediately.
-
Step 2: Labeling. Label the container clearly as "Hazardous Waste" and include the full chemical name "this compound".[2]
-
Step 3: Professional Disposal. Arrange for a pickup by a licensed hazardous waste disposal company.[3] Your institution's EHS office can facilitate this process.
3. Disposal of Empty Containers:
Empty containers that once held this compound must also be disposed of as hazardous waste.[4]
-
Step 1: Triple Rinsing. Rinse the empty container three times with a suitable solvent that can dissolve this compound, such as acetonitrile or dimethylformamide (DMF).[4]
-
Step 2: Rinsate Collection. Collect all the rinsate as hazardous waste in a designated container.[4]
-
Step 3: Container Disposal. After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but always check with your local EHS guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for all. Always prioritize safety and consult your institution's Environmental Health and Safety office for specific guidance.
References
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Mtsea-dbco
Core Safety and Handling Summary
Due to the lack of a specific Safety Data Sheet (SDS) for Mtsea-dbco, a conservative approach to personal protective equipment (PPE) and handling is essential. The primary hazards are anticipated to be skin and eye irritation, and potential respiratory irritation upon inhalation of dust or aerosols.[1] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact and potential irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[1][2] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if creating dust or aerosols. | To prevent inhalation of airborne particles.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency eyewash station and safety shower accessible.
-
-
Handling:
-
Before use, visually inspect the container for any damage or leaks.
-
When weighing or transferring the solid compound, perform these actions in a fume hood to minimize inhalation of any dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing. Mtsea compounds are often soluble in water, DMSO, or DMF.[4][5]
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated gloves, and weighing papers, in a clearly labeled, sealed container.
-
-
Waste Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste disposal program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Safe Handling
The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
